HO-Peg22-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C44H90O23 |
|---|---|
分子量 |
987.2 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C44H90O23/c45-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-41-43-67-44-42-66-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-46/h45-46H,1-44H2 |
InChI 键 |
RQMJUEUJRZVGMG-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to HO-Peg22-OH: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of HO-Peg22-OH, a discrete polyethylene glycol (PEG) derivative. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of bioconjugation and targeted protein degradation.
Core Properties of this compound
This compound, also known as α-Hydro-ω-hydroxypoly(ethylene glycol), is a homobifunctional PEG linker with 22 ethylene glycol units. Its discrete nature, meaning it has a defined molecular weight and length, distinguishes it from polydisperse PEG mixtures and offers significant advantages in the precise engineering of complex biomolecules and drug delivery systems.
Physicochemical Properties
The properties of this compound are largely dictated by its polyethylene glycol backbone. The following table summarizes its key physicochemical characteristics, with some data inferred from polyethylene glycols of similar molecular weight (approximately 1000 g/mol ).
| Property | Value | Source |
| Molecular Formula | C44H90O23 | [1] |
| Molecular Weight | 987.17 g/mol | [1] |
| Synonyms | PEG22, 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63-Henicosaoxapentahexacontane-1,65-diol | [1] |
| Appearance | White to off-white waxy solid or colorless liquid at room temperature.[2][3] | |
| Purity | ≥95% | |
| Melting/Solidification Point | Approximately 38 °C (for PEG 1000) | |
| Boiling Point | >250 °C (for PEG 1000) | |
| Density | Approximately 1.125 g/mL | |
| Solubility | ||
| Water | Highly soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Dichloromethane | Soluble | |
| Acetone | Soluble | |
| Diethyl ether | Insoluble | |
| Hydrocarbons | Insoluble |
Spectral Properties
A proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is expected to show a prominent singlet around 3.6 ppm in a suitable deuterated solvent. This peak corresponds to the repeating ethylene oxide protons (-O-CH₂-CH₂-O-). The terminal methylene protons adjacent to the hydroxyl groups (-CH₂-OH) would likely appear as a triplet slightly downfield. The hydroxyl protons (-OH) themselves typically appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.
In a mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the sequential loss of ethylene glycol units (44 Da).
Key Applications in Drug Development
The bifunctional nature and hydrophilic properties of this compound make it a versatile tool in drug development.
PROTAC Linkers
A primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for the formation of a stable and productive ternary complex.
Bioconjugation and PEGylation
The terminal hydroxyl groups of this compound can be readily modified to introduce other functional groups, enabling its conjugation to proteins, peptides, antibodies, and other biomolecules. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by:
-
Increasing solubility and stability.
-
Reducing immunogenicity.
-
Prolonging circulation half-life.
Experimental Protocols
Synthesis of a PROTAC using this compound via Amide Coupling
This protocol outlines a general procedure for synthesizing a PROTAC where this compound is used as a linker, and the connections are made through amide bonds.
Workflow for PROTAC Synthesis:
References
An In-Depth Technical Guide to Homobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of homobifunctional polyethylene glycol (PEG) linkers, essential tools in modern biotechnology and pharmaceutical development. From fundamental properties to detailed experimental protocols and applications, this document serves as a core resource for professionals seeking to leverage PEGylation technology.
Introduction to Homobifunctional PEG Linkers
Homobifunctional PEG linkers are polymers of repeating ethylene oxide units with identical reactive functional groups at both ends, following a general structure of X-PEG-X.[1][2][3] These linkers are instrumental in crosslinking molecules, a process that can enhance the therapeutic properties of proteins, peptides, and nanoparticles.[4][5] Key attributes of PEG linkers include high water solubility, biocompatibility, and low immunogenicity, making them ideal for in vivo applications. The PEG spacer arm provides flexibility and can reduce steric hindrance between conjugated molecules.
Core Properties and Quantitative Data
The selection of a homobifunctional PEG linker is critically dependent on its physicochemical properties. The molecular weight and length of the PEG chain influence the solubility, stability, and pharmacokinetic profile of the resulting conjugate. Below are tables summarizing the properties of various commercially available homobifunctional PEG linkers.
Table 1: Common Homobifunctional PEG Linkers by Functional Group
| Functional Group | Target Moiety | Reaction Product |
| NHS Ester | Primary Amine (-NH₂) | Stable Amide Bond |
| Maleimide | Thiol (-SH) | Stable Thioether Bond |
| Carboxyl (-COOH) | Primary Amine (-NH₂) | Stable Amide Bond (with activator) |
| Amine (-NH₂) | Aldehyde, Carboxyl | Schiff Base (reducible), Amide Bond |
Table 2: Representative Homobifunctional PEG Linkers - Molecular Weight and Length
| Product Name | Molecular Weight (Da) | Number of PEG Units | Estimated Contour Length (Å) |
| NHS-PEG₂-NHS | 488.42 | 2 | ~10.5 |
| NHS-PEG₄-NHS | 576.53 | 4 | ~17.9 |
| NHS-PEG₈-NHS | 752.74 | 8 | ~32.7 |
| NHS-PEG₁₂-NHS | 928.95 | 12 | ~47.5 |
| Maleimide-PEG₂-Maleimide | 436.40 | 2 | ~10.5 |
| Maleimide-PEG₄-Maleimide | 524.51 | 4 | ~17.9 |
| Maleimide-PEG₈-Maleimide | 700.72 | 8 | ~32.7 |
| Maleimide-PEG₁₂-Maleimide | 876.93 | 12 | ~47.5 |
| COOH-PEG₃-COOH | 264.25 | 3 | ~14.2 |
| COOH-PEG₆-COOH | 396.41 | 6 | ~25.1 |
| NH₂-PEG₄-NH₂ | 264.34 | 4 | ~17.9 |
| NH₂-PEG₈-NH₂ | 440.55 | 8 | ~32.7 |
Note: Estimated contour length is calculated based on an approximate length of 3.5 Å per ethylene glycol unit. Actual end-to-end distance in solution will vary based on conformation.
Reaction Mechanisms and Logical Diagrams
The utility of homobifunctional PEG linkers lies in their specific reactivity. Understanding the underlying chemical mechanisms is crucial for successful conjugation.
NHS-PEG-NHS with Primary Amines
NHS esters are highly reactive towards primary amines, such as the N-terminus of proteins and the side chain of lysine residues, forming a stable amide bond. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.
Maleimide-PEG-Maleimide with Thiols
Maleimide groups exhibit high specificity for thiol groups (sulfhydryl groups), found in cysteine residues. The reaction is a Michael addition, where the nucleophilic thiol attacks the double bond of the maleimide ring, resulting in a stable thioether linkage.
Experimental Protocols
Detailed methodologies are essential for reproducible and successful conjugation experiments. The following sections provide protocols for common homobifunctional PEG linkers.
Protocol for NHS-PEG-NHS Crosslinking of Proteins
This protocol outlines the general steps for crosslinking proteins using an NHS-PEG-NHS linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-NHS linker
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-NHS linker to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the PEGylated protein from excess linker and byproducts using size-exclusion chromatography or dialysis.
Protocol for Maleimide-PEG-Maleimide Crosslinking of Thiol-Containing Molecules
This protocol describes the crosslinking of molecules containing free thiol groups.
Materials:
-
Thiol-containing molecule (e.g., protein with cysteine residues) in a thiol-free buffer (e.g., PBS, pH 7.0)
-
Maleimide-PEG-Maleimide linker
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer.
-
Linker Preparation: Prepare a stock solution of the Maleimide-PEG-Maleimide linker in DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker to the molecule solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and molecules.
Protocol for Amine-PEG-Amine Crosslinking using Glutaraldehyde
This protocol is for crosslinking proteins or other molecules using an amine-terminated PEG and glutaraldehyde.
Materials:
-
Amine-PEG-Amine
-
Protein or molecule to be crosslinked in an amine-free buffer (e.g., HEPES, pH 7.5)
-
Glutaraldehyde solution (e.g., 2.5% in buffer)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or glycine)
Procedure:
-
Reaction Setup: Combine the Amine-PEG-Amine and the target molecule in the reaction buffer.
-
Crosslinking: Add glutaraldehyde to the mixture to a final concentration of 0.1% to 2.5%.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the crosslinked product to remove unreacted reagents.
Characterization of PEGylated Conjugates
Thorough characterization of the PEGylated product is crucial to ensure its quality and efficacy.
Table 3: Techniques for Characterization of PEGylated Proteins
| Technique | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separation of PEGylated protein from unreacted protein and free PEG based on hydrodynamic radius. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Absolute determination of the molar mass of the protein, the PEG, and the conjugate, allowing for calculation of the degree of PEGylation. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Direct measurement of the molecular weight of the PEGylated protein, providing information on the distribution of PEGylated species. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of different PEGylated species and determination of the site of PEGylation. |
Application Spotlight: Antibody-Drug Conjugate (ADC) Development
Homobifunctional PEG linkers are increasingly used in the development of ADCs, where they connect a monoclonal antibody to a potent cytotoxic drug. The PEG linker can improve the ADC's solubility, stability, and pharmacokinetic profile.
References
The Strategic Imperative of HO-Peg22-OH in PROTAC Design: A Technical Guide
Abstract: Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][3] Among the diverse linker classes, polyethylene glycol (PEG) chains are paramount. This technical guide provides an in-depth examination of the role of HO-Peg22-OH, a long-chain PEG linker, in the rational design of potent and effective PROTACs.
Core Principles of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are among the most common motifs incorporated into PROTAC structures. Their prevalence stems from a unique combination of hydrophilicity, biocompatibility, and tunable flexibility, which can be leveraged to address common challenges in PROTAC development, such as poor solubility and limited cell permeability.
This compound is a bifunctional, hydrophilic linker composed of 22 repeating ethylene glycol units, terminating in hydroxyl groups. These terminal hydroxyls serve as chemical handles for conjugation to the respective ligands, enabling the assembly of the final PROTAC molecule. The significant length and flexibility of the PEG22 chain offer distinct advantages and present specific considerations in PROTAC design.
Enhancing Solubility and Physicochemical Properties
A primary challenge in PROTAC design is the tendency for these large molecules to have high lipophilicity and molecular weight, often violating traditional drug-likeness rules (e.g., Lipinski's Rule of 5), which leads to poor aqueous solubility. The incorporation of a long, hydrophilic PEG chain like PEG22 significantly enhances the overall water solubility of the PROTAC molecule, improving its compatibility with physiological environments and facilitating biophysical analysis.
Modulating Cell Permeability
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. Studies have shown that flexible linkers allow PROTACs to adopt folded, compact conformations in apolar environments. This intramolecular folding can shield the molecule's polar surface area, creating a "chameleon-like" effect that can enhance membrane permeability. However, an excessive number of PEG units can also lead to decreased cellular uptake. Therefore, the optimal linker length must be empirically determined for each specific PROTAC system.
Optimizing Ternary Complex Formation
The fundamental role of the linker is to connect the two ligands and facilitate the formation of a stable and productive ternary complex. The geometry of this complex is critical for efficient ubiquitination of the POI. The substantial length of the this compound linker makes it particularly suitable for scenarios where the ligand binding sites on the POI and the E3 ligase are distant. Its flexibility allows the two protein partners to achieve an optimal orientation that promotes favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data on PEG Linkers in PROTACs
The optimization of a PROTAC's biological activity is intrinsically linked to its linker. The tables below summarize representative data illustrating the impact of PEG linker length on the physicochemical and biological properties of PROTACs.
Table 1: Effect of PEG Linker Length on Physicochemical Properties
| PROTAC Linker | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Topological Polar Surface Area (TPSA) |
|---|---|---|---|
| PEG3 | 148.16 | -0.9 | 49.9 |
| PEG5 | 236.26 | -1.1 | 75.2 |
| PEG11 | 460.53 | -1.5 | 138.3 |
| PEG22 (Illustrative) | 987.17 | -2.2 | 264.4 |
Note: Data is illustrative and compiled from various sources and chemical calculations. Actual values for a full PROTAC molecule will be significantly higher and depend on the conjugated ligands.
Table 2: Impact of Linker Length on PROTAC Biological Activity
| PROTAC-Linker Pair | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| BRD4-Targeting PROTAC A | 12 | 25 | >95 |
| BRD4-Targeting PROTAC B | 15 (PEG4) | 5 | >95 |
| BRD4-Targeting PROTAC C | 18 | 15 | 90 |
| BTK-Targeting PROTAC D | 12 | >1000 | <10 |
| BTK-Targeting PROTAC E | 21 (PEG/Alkyl) | 3 | 96 |
| BTK-Targeting PROTAC F | 29 | 292 | 76 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are dependent on the specific PROTAC system and cell line. This table presents a compilation of data from different studies to illustrate the concept that linker length must be optimized for each system.
Experimental Protocols
The synthesis and evaluation of PROTACs containing a this compound linker require robust chemical and biophysical methodologies.
General Synthesis of a PEGylated PROTAC
This protocol outlines a convergent synthesis using "click chemistry," a highly efficient method for the final ligation step. It assumes the starting material is a functionalized version of this compound, such as Azide-PEG22-NHS ester.
Materials:
-
POI ligand with a free amine group.
-
E3 ligase ligand (e.g., pomalidomide) functionalized with a terminal alkyne.
-
Azide-PEG22-NHS ester linker.
-
Solvents: Anhydrous Dimethylformamide (DMF), t-BuOH/H₂O.
-
Reagents: Diisopropylethylamine (DIPEA), Copper(II) sulfate (CuSO₄), Sodium ascorbate.
-
Purification: High-Performance Liquid Chromatography (HPLC).
Procedure:
-
First Coupling Reaction (Amide Bond Formation): a. Dissolve the POI ligand (1.0 eq) and Azide-PEG22-NHS ester (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the mixture. c. Stir the reaction at room temperature and monitor progress by LC-MS. d. Upon completion, purify the POI-Linker intermediate by preparative HPLC.
-
Second Coupling Reaction (Click Chemistry): a. Dissolve the purified POI-Linker intermediate (containing the azide, 1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.2 eq) in a t-BuOH/H₂O mixture. b. Add freshly prepared aqueous solutions of sodium ascorbate (0.3 eq) and CuSO₄·5H₂O (0.1 eq). c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Upon completion, dilute with water and extract with an appropriate organic solvent. e. Purify the final PROTAC product by preparative HPLC.
Caption: A typical workflow for the design and evaluation of PROTACs.
Biophysical Evaluation of Ternary Complex Formation by SPR
Surface Plasmon Resonance (SPR) is a powerful technique to quantitatively assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
General Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase onto an SPR sensor chip surface.
-
Binary Interaction Analysis: a. Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (Kᴅ). b. Separately, determine the binary Kᴅ of the PROTAC for the POI in solution.
-
Ternary Complex Analysis: a. Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI over the immobilized E3 ligase surface. b. A significant increase in the binding response compared to the PROTAC-only injection indicates the formation of the ternary complex. c. The data can be analyzed to determine the cooperativity (α) of the complex, which indicates whether the binding of the POI is enhanced (α > 1) or diminished (α < 1) in the presence of the E3 ligase.
Caption: Influence of PEG linker properties on PROTAC outcomes.
Conclusion
The linker is a critical component of a PROTAC, and long-chain PEG linkers like this compound are indispensable tools in the design of effective protein degraders. They offer a powerful means to enhance solubility, modulate cell permeability, and provide the necessary length and flexibility to bridge distant binding sites for optimal ternary complex formation. The "trial-and-error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the path toward designing PROTACs with superior potency, selectivity, and drug-like properties becomes clearer. The strategic use of well-defined linkers such as this compound will be instrumental in realizing the full therapeutic potential of targeted protein degradation.
References
A Comprehensive Technical Guide to Monodisperse PEG Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction to Monodisperse Poly(ethylene glycol) Derivatives: Precision and Purity in PEGylation
Poly(ethylene glycol) (PEG) has become an indispensable tool in the pharmaceutical and biotechnology industries, primarily through the process of PEGylation—the covalent attachment of PEG chains to molecules such as proteins, peptides, and small drugs. This modification can significantly enhance the therapeutic properties of these molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. Traditionally, the PEGs used have been polydisperse, meaning they consist of a mixture of polymer chains with a range of molecular weights. However, the demand for greater precision and batch-to-batch consistency in drug development has led to the increasing importance of monodisperse PEG derivatives.[1][2]
Monodisperse PEGs are highly pure compounds with a single, precisely defined molecular weight and chemical structure.[1][] This uniformity overcomes many of the challenges associated with polydisperse PEGs, where the heterogeneous mixture can lead to difficulties in characterization, purification, and can result in a final product with variable biological activity.[4] The use of monodisperse PEG linkers is particularly beneficial in the development of small molecule drugs and antibody-drug conjugates (ADCs), where precise control over the final product's properties is critical for safety and efficacy.
This technical guide provides an in-depth overview of monodisperse PEG derivatives, covering their advantages over polydisperse counterparts, their synthesis and characterization, and their applications in drug development, with a focus on providing structured data and detailed experimental methodologies.
The Advantage of Monodispersity: A Comparative Overview
The fundamental difference between monodisperse and polydisperse PEGs lies in their molecular weight distribution, which is quantified by the polydispersity index (PDI). A PDI of 1.0 signifies a monodisperse polymer, where all molecules have the same chain length and molecular weight. In contrast, polydisperse PEGs have a PDI greater than 1.0, indicating a distribution of molecular weights. This seemingly subtle difference has profound implications for pharmaceutical applications.
The use of monodisperse PEGs in drug development offers several key advantages:
-
Homogeneous Final Product: PEGylation with monodisperse PEGs results in a single, well-defined molecular entity, simplifying purification, characterization, and ensuring batch-to-batch consistency.
-
Improved Pharmacokinetics: The uniform size of monodisperse PEGylated drugs leads to more predictable and reproducible pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion.
-
Enhanced Safety and Efficacy: The precise structure of monodisperse PEG conjugates minimizes the risk of generating anti-PEG antibodies and reduces the potential for off-target effects, leading to improved safety and therapeutic efficacy.
-
Greater Control over Physicochemical Properties: The defined structure of monodisperse PEGs allows for fine-tuning of properties such as solubility and hydrodynamic volume.
The structural difference between monodisperse and polydisperse PEGs is illustrated in the diagram below.
Physicochemical Properties of Common Monodisperse PEG Derivatives
A wide variety of monodisperse PEG derivatives are commercially available, featuring different chain lengths and functional groups to suit various conjugation chemistries. The choice of the appropriate derivative is crucial for successful drug development. The table below summarizes the properties of some commonly used monodisperse PEG derivatives.
| Derivative Name | Chemical Structure | Molecular Weight (Da) | Functional Group | Reactivity |
| mPEG4-NHS Ester | CH₃O-(CH₂CH₂O)₄-C(O)O-N(COCH₂)₂ | 349.33 | N-hydroxysuccinimide Ester | Reacts with primary amines |
| mPEG8-Maleimide | CH₃O-(CH₂CH₂O)₈-C(O)NH-(CH₂)₂-N(COCH)₂ | 551.6 | Maleimide | Reacts with thiols |
| NH₂-PEG12-COOH | H₂N-(CH₂CH₂O)₁₂-CH₂COOH | 623.7 | Amine, Carboxylic Acid | Bi-functional for crosslinking |
| Azide-PEG4-Alkyne | N₃-(CH₂CH₂O)₄-CH₂C≡CH | 287.3 | Azide, Alkyne | For "click" chemistry |
| mPEG24-OH | CH₃O-(CH₂CH₂O)₂₄-H | 1103.3 | Hydroxyl | Can be activated for conjugation |
Synthesis and Purification of Monodisperse PEG Derivatives
The synthesis of monodisperse PEGs is a challenging process that requires precise control over the reaction conditions to avoid polydispersity. Several strategies have been developed to achieve this, including iterative approaches that build the PEG chain one monomer unit or oligomer at a time.
General Synthesis Workflow
The synthesis of a monodisperse PEG derivative typically involves a multi-step process, as outlined in the workflow diagram below. This example illustrates the synthesis of a monodisperse mPEG-NHS ester.
References
The Versatility of HO-Peg22-OH in Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation is continually advancing, demanding innovative tools to enhance the therapeutic efficacy and precision of biomolecular drugs. Among these tools, polyethylene glycol (PEG) linkers have become indispensable for their ability to improve the pharmacokinetic and pharmacodynamic properties of biologics. This technical guide delves into the applications of a specific, monodisperse PEG linker, HO-Peg22-OH, in the realm of bioconjugation. We will explore its core applications, provide detailed experimental protocols, and present quantitative data to empower researchers in their drug development endeavors.
Core Properties of this compound
This compound is a homobifunctional PEG linker characterized by a defined chain length of 22 ethylene glycol units, terminating in a hydroxyl group at each end. This monodispersity is a significant advantage, ensuring batch-to-batch consistency and leading to more homogeneous bioconjugates, a critical factor for regulatory approval and predictable in vivo behavior.
| Property | Value |
| Molecular Formula | C44H90O23 |
| Molecular Weight | 987.18 g/mol |
| Appearance | White/off-white solid or viscous liquid |
| Solubility | Soluble in water and most organic solvents |
The hydrophilic nature of the PEG chain imparts several desirable characteristics to the resulting bioconjugates, including increased solubility, reduced immunogenicity, and an extended circulatory half-life.
Key Applications in Bioconjugation
The terminal hydroxyl groups of this compound, while relatively stable, can be activated to react with various functional groups on biomolecules, making it a versatile tool for several bioconjugation applications.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.
The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] A linker that is too short can cause steric hindrance, while an overly long linker may lead to a non-productive complex.[2][3] Systematic studies have shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[2] While optimal linker length is target-dependent, longer PEG chains have shown benefits in certain systems.
Quantitative Data on Linker Length in PROTACs:
While specific data for a 22-unit PEG is not always available, the following table illustrates the general trend of how linker length can affect PROTAC performance for different targets.
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | < 12 | No degradation | - | |
| TBK1 | 12-29 | < 1000 | > 75 | |
| BTK | 2 PEG units | > 1000 | < 20 | |
| BTK | ≥ 4 PEG units | 1-40 | > 80 | |
| ERα | 12 | ~100 | ~70 | |
| ERα | 16 | < 10 | > 90 |
Experimental Protocol: Synthesis of a PROTAC using a Diol PEG Linker
This protocol outlines a general approach for synthesizing a PROTAC where this compound is incorporated between a target protein ligand (Ligand A, with a carboxylic acid) and an E3 ligase ligand (Ligand B, with a hydroxyl group).
Step 1: Activation of this compound (Monomesylation)
-
Dissolve this compound (1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.05 eq) dropwise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monomesylated PEG linker.
Step 2: Conjugation to Ligand A
-
Dissolve Ligand A-COOH (1 eq) and the monomesylated PEG linker (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3, 3 eq).
-
Stir the reaction at 60°C overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate. Purify the product by flash column chromatography to obtain Ligand A-Peg22-OH.
Step 3: Activation of Ligand A-Peg22-OH
-
Dissolve Ligand A-Peg22-OH (1 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool to 0°C and add methanesulfonyl chloride (1.2 eq).
-
Stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Work up as in Step 1 to obtain the mesylated intermediate, Ligand A-Peg22-OMs.
Step 4: Final Conjugation to Ligand B
-
Dissolve Ligand B-OH (1.2 eq) in anhydrous DMF.
-
Add sodium hydride (NaH, 1.5 eq) at 0°C and stir for 30 minutes.
-
Add a solution of Ligand A-Peg22-OMs (1 eq) in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor by LC-MS.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
Logical Workflow for PROTAC Synthesis:
Caption: A generalized workflow for the synthesis of a PROTAC molecule using a diol PEG linker.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a small-molecule drug. The linker in an ADC is crucial for its stability, pharmacokinetics, and the controlled release of the payload. PEG linkers, including this compound, are used to enhance the hydrophilicity of ADCs, which is particularly important when conjugating hydrophobic drug payloads. This can mitigate aggregation, improve in vivo stability, and lead to a better overall therapeutic profile.
The length of the PEG linker can influence the drug-to-antibody ratio (DAR), stability, and efficacy of the ADC. Longer PEG chains can sometimes lead to a reduction in in vitro cytotoxicity but may improve the in vivo half-life and therapeutic window.
Comparative Data on ADC Stability with Different Linkers:
The following table provides a general comparison of the stability of ADCs with and without a PEG linker.
| Parameter | ADC without PEG Linker | ADC with PEG Linker | Reference |
| Aggregation after 1 month at 4°C (%) | 5-10% | <2% | |
| Drug Dissociation in Human Plasma (72h, %) | 15-25% | 5-10% | |
| In-vivo Half-life (murine model, hours) | ~150 | ~250 |
Experimental Protocol: ADC Synthesis via Activated this compound
This protocol describes the conjugation of a drug payload to an antibody through an activated this compound linker.
Step 1: Activation of this compound (e.g., to a Dicarboxylic Acid)
-
Dissolve this compound (1 eq) in acetone.
-
Add Jones reagent (CrO3/H2SO4/H2O) dropwise at 0°C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the residue in water and extract with DCM.
-
Dry the organic layer and concentrate to yield the dicarboxylic acid derivative of PEG22 (HOOC-Peg21-COOH).
Step 2: Mono-activation of the PEG Linker with NHS
-
Dissolve the dicarboxylic acid PEG linker (1 eq) in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS, 1.1 eq) and dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct.
-
The resulting solution containing the mono-activated NHS ester of the PEG linker can be used directly in the next step.
Step 3: Conjugation to the Drug Payload
-
Dissolve the drug payload containing a primary amine (1 eq) in DMF.
-
Add the solution of the mono-activated PEG-NHS ester.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 eq).
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the drug-linker conjugate by preparative HPLC.
Step 4: Activation of the Second Carboxylic Acid
-
Activate the remaining carboxylic acid on the drug-linker conjugate using NHS and DCC as described in Step 2.
Step 5: Conjugation to the Antibody
-
Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4).
-
Add the activated drug-linker-NHS ester to the antibody solution. A typical molar excess of the linker-drug is 5-10 fold over the antibody.
-
Incubate the reaction at room temperature for 2-4 hours with gentle shaking.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or lysine).
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and excess quenching reagent.
-
Characterize the ADC for DAR, purity, and aggregation.
Signaling Pathway for ADC Action:
Caption: The mechanism of action for a typical antibody-drug conjugate.
Nanoparticle Functionalization
PEGylation is a widely used technique to improve the biocompatibility and in vivo performance of nanoparticles for drug delivery and imaging applications. Coating nanoparticles with PEG, including this compound, creates a hydrophilic shell that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.
The terminal hydroxyl groups of this compound can be functionalized to anchor the PEG chains to the nanoparticle surface. The density and conformation of the PEG layer on the nanoparticle surface are critical factors influencing its biological fate.
Experimental Protocol: PEGylation of Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of AuNPs with this compound that has been modified to include a thiol group for attachment to the gold surface.
Step 1: Thiolation of this compound
-
Activate one hydroxyl group of this compound to a leaving group (e.g., mesylate) as described in the PROTAC synthesis protocol (Step 1).
-
Dissolve the monomesylated PEG (1 eq) in ethanol.
-
Add sodium hydrosulfide (NaSH, 5 eq).
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and purify by dialysis to obtain HS-Peg22-OH.
Step 2: Nanoparticle PEGylation
-
Synthesize AuNPs using a standard method (e.g., citrate reduction).
-
Add a solution of HS-Peg22-OH to the AuNP suspension. The molar ratio of PEG to AuNPs will need to be optimized.
-
Allow the mixture to react for several hours to overnight at room temperature with gentle stirring to allow for ligand exchange.
-
Purify the PEGylated AuNPs by centrifugation and resuspension in a suitable buffer to remove excess, unbound PEG.
-
Characterize the PEGylated AuNPs for size, stability, and surface charge.
Workflow for Nanoparticle PEGylation:
Caption: A simplified workflow for the PEGylation of gold nanoparticles.
Conclusion
This compound is a valuable and versatile tool in the field of bioconjugation. Its monodisperse nature and the chemical tractability of its terminal hydroxyl groups allow for the precise construction of complex biomolecules with enhanced therapeutic properties. From optimizing the performance of next-generation therapeutics like PROTACs and ADCs to improving the in vivo characteristics of nanoparticles, this compound offers researchers a reliable building block for innovation in drug development. The detailed protocols and comparative data provided in this guide serve as a starting point for the rational design and synthesis of novel bioconjugates, paving the way for more effective and safer therapies.
References
The Core Principles of PEG Linkers in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biotechnology and pharmaceutical development, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy and safety. Among the various bioconjugation techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG) linkers—has emerged as a cornerstone technology.[1][2] PEG, a water-soluble, non-toxic, and biocompatible polymer, imparts a range of favorable properties to conjugated molecules, including proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles.[2][] This guide provides a comprehensive overview of the fundamental principles of using PEG linkers in research, with a focus on their synthesis, diverse applications, and the methodologies for their characterization.
The Rationale for PEGylation: Enhancing Therapeutic Potential
The primary motivation for employing PEG linkers is to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[] The covalent attachment of PEG chains can lead to a multitude of benefits, including:
-
Increased Solubility and Stability: PEG linkers can significantly enhance the solubility of hydrophobic drugs, facilitating their formulation and administration. They also provide a protective hydrophilic shield that can increase the stability of the conjugated molecule against enzymatic degradation.
-
Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, thereby extending its circulation time in the bloodstream. This allows for sustained therapeutic effects and can reduce the required dosing frequency.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an immunogenic response.
-
Enhanced Tumor Targeting (The EPR Effect): In oncology, PEGylated nanoparticles and macromolecular drugs can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow these larger molecules to extravasate and be retained at the tumor site.
Types of PEG Linkers: A Versatile Toolkit for Bioconjugation
The versatility of PEGylation stems from the wide array of available PEG linkers, which can be broadly categorized based on their functionality and structure.
-
Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for crosslinking similar molecules.
-
Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these linkers are ideal for conjugating two distinct molecules, such as an antibody and a cytotoxic drug in an ADC.
-
Linear vs. Branched PEG Linkers: Linear PEGs are the most common, while branched or multi-arm PEGs offer a more compact structure that can provide enhanced shielding effects.
-
Cleavable vs. Non-Cleavable PEG Linkers: Cleavable linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes. Non-cleavable linkers provide a stable, permanent connection.
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified to optimize the design of therapeutic conjugates. The following tables summarize key data on how PEGylation influences various parameters.
| Parameter | Unmodified Molecule | PEGylated Molecule | Fold Change/Improvement | Reference(s) |
| Solubility | Low | High | Varies | |
| In Vitro Cytotoxicity (IC50) of ADC | Lower (more potent) | Higher (less potent) | ~6.5 to 22.5-fold decrease in potency with 4 or 10 kDa PEG | |
| Circulation Half-Life | Short (e.g., 19.6 min for an affibody) | Significantly prolonged (e.g., 2.5 to 11.2-fold increase with 4 and 10 kDa PEG) | ||
| Plasma Protein Adsorption | High (e.g., 5.8% for unmodified nanoparticles) | Low (e.g., ~11-13% for PEGylated nanoparticles, indicating reduced non-specific binding) |
| Drug | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| Danazol | 1.09 ± 0.401 h | 1.66 ± 0.11 h (with DSPE-PEG2000) | ~1.5x | |
| Interferon-α | Varies | Significantly prolonged | Varies | |
| Affibody-MMAE Conjugate | 19.6 min | 49 min (4 kDa PEG) / 219.5 min (10 kDa PEG) | 2.5x / 11.2x |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of PEGylation in a research setting. Below are key experimental protocols.
Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS-Ester PEG Linker
This protocol is a common method for conjugating PEG to lysine residues on a protein's surface.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Magnetic stirrer or orbital shaker
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M PBS, pH 7.4, to a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration that will allow for a 5- to 20-fold molar excess relative to the protein.
-
Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and native protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Thiol-Reactive PEGylation of a Protein using a Maleimide-PEG Linker
This protocol targets free cysteine residues for site-specific PEGylation.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG linker
-
PBS buffer, pH 7.0 (thiol-free)
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve the protein in thiol-free PBS, pH 7.0.
-
Maleimide-PEG Solution Preparation: Prepare a stock solution of the Maleimide-PEG linker in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the PEGylated protein using SEC or dialysis to remove unreacted Maleimide-PEG.
Protocol 3: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
This protocol allows for the determination of the degree of PEGylation.
Materials:
-
PEGylated protein sample
-
MALDI matrix (e.g., sinapinic acid)
-
Matrix solvent (e.g., 50% acetonitrile/0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with the matrix solution.
-
Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Instrumental Analysis: Acquire mass spectra in the appropriate mass range.
-
Data Analysis: Determine the molecular weight of the PEGylated protein. The degree of PEGylation can be calculated by the difference in molecular weight between the native and PEGylated protein, divided by the molecular weight of the PEG linker.
Visualizing Core Concepts with Graphviz
Diagrams are essential for illustrating complex biological and experimental workflows.
Caption: General workflow for protein PEGylation.
Caption: The Enhanced Permeability and Retention (EPR) Effect.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Development.
Conclusion
PEG linkers represent a powerful and versatile tool in the arsenal of researchers and drug developers. By understanding the fundamental principles of PEGylation, including the various types of linkers, their quantitative effects on therapeutic molecules, and the detailed experimental protocols for their use and characterization, scientists can rationally design and synthesize novel bioconjugates with improved therapeutic profiles. The continued innovation in PEG linker technology promises to further advance the development of next-generation therapeutics for a wide range of diseases.
References
HO-Peg22-OH for Nanoparticle Surface Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of HO-Peg22-OH, a discrete polyethylene glycol (PEG) derivative, for the surface modification of nanoparticles. PEGylation is a widely adopted strategy to enhance the therapeutic potential of nanoparticles by improving their pharmacokinetic and pharmacodynamic profiles. This document outlines the fundamental principles of PEGylation, detailed experimental protocols for surface modification using this compound, methods for nanoparticle characterization, and the impact of this modification on biological interactions.
Introduction to Nanoparticle PEGylation with this compound
Poly(ethylene glycol) (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer that is frequently used to coat nanoparticle surfaces.[1] This process, known as PEGylation, creates a "stealth" effect, enabling nanoparticles to evade the mononuclear phagocyte system (MPS), which is responsible for clearing foreign particles from the bloodstream.[2][3] Consequently, PEGylated nanoparticles exhibit prolonged systemic circulation times, leading to enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[4][5]
This compound is a monodisperse PEG linker with a defined chain length of 22 ethylene glycol units and hydroxyl (-OH) terminal groups. Its discrete nature ensures batch-to-batch consistency, a critical factor in pharmaceutical development. The terminal hydroxyl groups of this compound can be readily activated or reacted with complementary functional groups on a nanoparticle's surface to form stable covalent bonds.
Key Advantages of Using this compound:
-
Biocompatibility: PEG is well-tolerated and approved by the FDA for various biomedical applications.
-
Reduced Immunogenicity: The PEG layer shields the nanoparticle from recognition by the immune system.
-
Prolonged Circulation: The "stealth" properties imparted by PEGylation lead to longer half-lives in the bloodstream.
-
Improved Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media.
-
Defined Structure: As a discrete molecule, this compound offers precise control over the PEG layer thickness and surface chemistry.
Experimental Protocols
The following sections provide detailed methodologies for the surface modification of nanoparticles with this compound. The most common approach involves the covalent attachment of the PEG linker to nanoparticles possessing surface functional groups like carboxyl or amine moieties.
Materials and Equipment
-
Nanoparticles with surface functional groups (e.g., carboxylated polystyrene nanoparticles, amine-functionalized silica nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Dry, water-miscible solvent (e.g., DMSO or DMF)
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker or rotator
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Protocol for Covalent Attachment of this compound to Carboxylated Nanoparticles
This protocol details the two-step carbodiimide coupling reaction using EDC and NHS to conjugate the hydroxyl groups of this compound to the carboxyl groups on the nanoparticle surface.
Step 1: Activation of Carboxyl Groups on Nanoparticles
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the surface carboxyl groups should be optimized, but a starting point of 10:1 for each is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxyl groups to form a more reactive NHS-ester.
Step 2: Conjugation with this compound
-
Prepare a stock solution of this compound in the Coupling Buffer. The molar excess of this compound relative to the nanoparticle surface carboxyl groups should be optimized, with a starting point of 50-fold excess.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.4 with the Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with continuous mixing.
Step 3: Quenching and Purification
-
To quench any unreacted NHS-esters, add the Quenching Buffer to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated nanoparticles from excess reagents by repeated centrifugation and resuspension in an appropriate buffer (e.g., PBS or deionized water). Typically, three cycles of centrifugation are sufficient. The centrifugation speed and time should be optimized based on the nanoparticle size and density.
Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting PEGylated nanoparticles.
Quantitative Data Presentation
The following tables summarize the expected changes in key nanoparticle parameters following surface modification with a short-chain diol-PEG, based on literature values for similar systems.
| Parameter | Before PEGylation | After PEGylation with Short-Chain Diol-PEG | Reference |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 - 130 | |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 | |
| Zeta Potential (mV) | -30 ± 5 | -5 to -15 |
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation.
| Parameter | Unmodified Nanoparticles | Nanoparticles with Short-Chain Diol-PEG | Reference |
| Protein Adsorption (µg protein/mg NP) | 150 ± 20 | 30 ± 10 | |
| Cellular Uptake (% of initial dose) | 80 ± 10 | 30 ± 15 | |
| Blood Circulation Half-life (hours) | < 1 | 4 - 8 |
Table 2: In Vitro and In Vivo Performance of Nanoparticles.
| Drug | Nanoparticle Formulation | Drug Loading Capacity (%) | Drug Encapsulation Efficiency (%) | Reference |
| Doxorubicin | PLGA Nanoparticles | ~5 | ~70 | |
| Doxorubicin | PEG-PLGA Nanoparticles | ~4.5 | ~65 | |
| Itraconazole | PEG-PLGA Nanoparticles | ~2 | ~40 |
Table 3: Drug Loading in PEGylated Nanoparticles. Note: Drug loading is highly dependent on the drug, nanoparticle material, and the specific PEG derivative used. The data presented are representative examples.
Characterization Methodologies
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. An increase in hydrodynamic diameter is indicative of the presence of the PEG layer. DLS is also used to measure the zeta potential, which reflects the surface charge of the nanoparticles. Successful PEGylation typically leads to a less negative (or more neutral) zeta potential due to the shielding of surface charges by the PEG chains.
-
Transmission Electron Microscopy (TEM): Provides information on the size, shape, and morphology of the nanoparticles. While the PEG layer itself is not typically visible by standard TEM, the technique is crucial for confirming the integrity of the nanoparticle core after the modification process.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the covalent attachment of PEG to the nanoparticle surface. The appearance of characteristic PEG peaks (e.g., C-O-C ether stretching) in the spectrum of the purified nanoparticles indicates successful conjugation.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. By comparing the thermograms of unmodified and PEGylated nanoparticles, the amount of grafted PEG can be quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the surface density of PEG chains on the nanoparticles.
Biological Interactions and Signaling Pathways
The primary biological effect of nanoparticle PEGylation is the "stealth" effect, which is a physicochemical phenomenon rather than a direct interaction with a specific signaling pathway. The PEG layer creates a hydrophilic barrier that reduces the adsorption of opsonin proteins, which are responsible for marking foreign particles for clearance by the MPS.
While the PEG corona itself does not typically initiate specific signaling cascades, its influence on the nanoparticle's interaction with the biological environment can have indirect effects on cellular signaling:
-
Altered Cellular Uptake: By reducing non-specific binding to cell membranes, PEGylation can decrease the overall cellular uptake of nanoparticles. However, for targeted nanoparticles, the PEG linker can act as a flexible spacer, allowing targeting ligands to bind more effectively to their receptors, which can then trigger receptor-mediated endocytosis and downstream signaling.
-
Modulation of the Protein Corona: When nanoparticles enter a biological fluid, they are immediately coated with a layer of proteins, known as the protein corona. The composition of this corona dictates the biological identity of the nanoparticle. PEGylation significantly alters the composition of the protein corona, generally leading to a reduction in the adsorption of opsonins. This altered protein corona is what is "seen" by cells and can therefore influence which cellular receptors are engaged, indirectly affecting cellular signaling.
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle PEGylation.
Mechanism of "Stealth" Effect
Caption: PEGylation prevents opsonization.
Conclusion
This compound serves as a valuable tool for the surface modification of nanoparticles, offering precise control over the PEGylation process. The resulting nanoparticles exhibit enhanced stability, reduced immunogenicity, and prolonged systemic circulation, which are critical attributes for effective drug delivery and in vivo imaging applications. While the effects of PEGylation on cellular signaling are primarily indirect, they are profound, as they dictate the biological fate and cellular interactions of the nanoparticles. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their nanoparticle-based therapeutic and diagnostic platforms.
References
- 1. Limited Impact of the Protein Corona on the Cellular Uptake of PEGylated Zein Micelles by Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery. | Semantic Scholar [semanticscholar.org]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrophilic Nature of PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers are integral components in modern drug development, particularly in the realm of bioconjugation, such as in antibody-drug conjugates (ADCs) and PEGylated proteins. Their remarkable hydrophilicity is a key attribute that addresses many of the challenges associated with the delivery of therapeutic molecules. This technical guide provides a comprehensive exploration of the hydrophilicity of PEG linkers, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in their drug development endeavors.
The Core of Hydrophilicity: Understanding PEG Linkers
Polyethylene glycol is a polyether compound composed of repeating ethylene oxide units (-CH₂-CH₂-O-). The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, leading to its high aqueous solubility. This inherent hydrophilicity makes PEG linkers an excellent choice to enhance the solubility and stability of hydrophobic drugs and biomolecules.
The process of attaching PEG chains to a molecule, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. Key benefits stemming from the hydrophilicity of PEG linkers include:
-
Enhanced Solubility: PEG linkers can dramatically increase the water solubility of hydrophobic payloads, which is crucial for intravenous drug formulations.
-
Improved Stability and Extended Half-life: The flexible PEG chain creates a protective hydration shell around the drug, shielding it from enzymatic degradation and recognition by the immune system. This protective cloud also increases the hydrodynamic size of the molecule, reducing renal clearance and prolonging its circulation half-life.
-
Reduced Immunogenicity: By masking the surface of a therapeutic protein or antibody, PEG linkers can minimize the risk of an immune response.
-
Mitigation of Aggregation: In antibody-drug conjugates, the conjugation of hydrophobic drugs can lead to aggregation. Hydrophilic PEG linkers can counteract this tendency, improving the stability and manufacturability of the ADC.
The strategic incorporation of PEG linkers, with careful consideration of their length and architecture (linear vs. branched), is a critical aspect of designing effective and safe bioconjugates.
Quantitative Analysis of PEG Linker Hydrophilicity
The hydrophilicity of a molecule can be quantitatively assessed through various parameters, primarily the partition coefficient (LogP or LogD) and water solubility. While specific LogP values for discrete PEG linkers are not always readily available, the trend of increasing hydrophilicity with increasing PEG chain length is well-established.
Partition Coefficient (LogP/LogD)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity versus its hydrophilicity. A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.
The table below illustrates the impact of PEGylation on the hydrophilicity of a target molecule, showing a decrease in the LogD value (increased hydrophilicity) with an increasing number of PEG units.
| Compound | Number of PEG Units | LogD at pH 7.4 | Reference |
| [⁶⁸Ga]Ga-Flu-1 (unmodified) | 0 | -2.64 ± 0.25 | |
| [⁶⁸Ga]Ga-PP4-WD | 4 | -3.06 ± 0.15 | |
| [⁶⁸Ga]Ga-PP8-WD | 8 | -4.27 ± 0.26 |
Table 1: Impact of PEG chain length on the distribution coefficient (LogD) of a PSMA inhibitor. A more negative LogD value indicates greater hydrophilicity.
Water Solubility
The water solubility of polyethylene glycol is highly dependent on its molecular weight. Low molecular weight PEGs are generally miscible with water in all proportions, while the solubility of higher molecular weight PEGs decreases.
| PEG Molecular Weight ( g/mol ) | Physical Form at Room Temperature | Water Solubility | Reference |
| 200 - 700 | Liquid | Miscible in all proportions | |
| 1000 - 2000 | Semi-solid to soft solid | Decreasing with increasing MW | |
| > 2000 | Hard crystalline solid | Decreasing with increasing MW |
Table 2: Physical properties and water solubility of polyethylene glycol of different molecular weights.
Experimental Protocols for Characterizing Hydrophilicity
Accurate characterization of the hydrophilicity of PEG linkers and PEGylated molecules is essential for predicting their in vivo behavior. The following are detailed protocols for key experiments.
Determination of the Octanol-Water Partition Coefficient (LogP/LogD)
This protocol describes the shake-flask method, a widely accepted technique for measuring the partition coefficient.
Materials:
-
PEGylated compound of interest
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS, pH 7.4) (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker
-
Centrifuge (if using tubes)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and water/buffer in a separatory funnel.
-
Shake vigorously for several minutes and then allow the phases to separate completely (overnight is recommended).
-
Carefully collect the two phases.
-
-
Partitioning of the Compound:
-
Accurately weigh a known amount of the PEGylated compound and dissolve it in a known volume of either the pre-saturated water/buffer or n-octanol to create a stock solution of known concentration.
-
In a separatory funnel or centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water/buffer (e.g., 10 mL of each).
-
Add a small, known volume of the stock solution to the two-phase system. The final concentration should be within the linear range of the analytical method.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases.
-
Allow the phases to separate completely. If using centrifuge tubes, centrifugation can aid in a clean separation.
-
-
Quantification:
-
Carefully withdraw a sample from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous
-
The LogP (or LogD if a buffer was used) is the base-10 logarithm of the partition coefficient: LogP = log10(P)
-
Measurement of Contact Angle by Goniometry
Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface, which is related to its hydrophilicity. A lower contact angle with water indicates a more hydrophilic surface.
Materials:
-
Contact angle goniometer with a high-resolution camera and software for image analysis
-
Syringe with a fine needle for dispensing droplets
-
High-purity water
-
Substrate with a PEGylated surface
-
Environmental chamber (to control humidity)
Procedure:
-
Sample Preparation:
-
Ensure the PEGylated surface is clean and free of contaminants.
-
Place the substrate on the sample stage of the goniometer.
-
Level the stage to ensure the surface is perfectly horizontal.
-
-
Instrument Setup:
-
Turn on the light source and camera.
-
Focus the camera on the edge of the substrate where the droplet will be placed.
-
If available, use an environmental chamber to maintain a constant humidity, which is important for reproducible measurements.
-
-
Droplet Deposition and Measurement (Sessile Drop Method):
-
Fill the syringe with high-purity water, ensuring there are no air bubbles.
-
Carefully dispense a small droplet (e.g., 1-5 µL) of water onto the PEGylated surface.
-
The software will capture an image of the droplet.
-
The software's image analysis tool is used to measure the angle formed at the three-phase (solid-liquid-gas) contact point. This is the static contact angle.
-
-
Data Analysis:
-
Record the contact angle. It is recommended to take measurements at multiple locations on the surface to assess homogeneity.
-
A contact angle of < 90° indicates a hydrophilic surface, while an angle > 90° indicates a hydrophobic surface. For highly hydrophilic surfaces, the contact angle will be very low.
-
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided to illustrate key processes involving PEG linkers.
Synthesis of an Antibody-Drug Conjugate (ADC) with a PEG Linker
Mechanism of Enhanced Drug Stability via PEGylation
Conclusion
The hydrophilicity of PEG linkers is a cornerstone of their utility in drug development. By enhancing aqueous solubility, improving stability, and reducing immunogenicity, PEGylation addresses critical challenges in the delivery of therapeutic agents. A thorough understanding of the physicochemical properties of PEG linkers, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design of next-generation bioconjugates. This guide provides a foundational resource for researchers to explore and leverage the hydrophilic nature of PEG linkers in their pursuit of more effective and safer medicines.
HO-Peg22-OH as a Spacer in Biological Assays: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of PEG Spacers in Biological Assays
Polyethylene glycol (PEG) linkers are fundamental tools in modern biological research and drug development, prized for their ability to connect molecules while conferring beneficial physicochemical properties.[1] Among these, HO-Peg22-OH, a homobifunctional linker with 22 ethylene glycol units, offers a significant spacer length that is particularly advantageous in various biological assays.[2][3][4][5] Its hydrophilic and flexible nature can enhance the solubility and stability of conjugated biomolecules, reduce steric hindrance in binding assays, and optimize the pharmacokinetics of therapeutic constructs. This guide provides a comprehensive overview of the applications, experimental protocols, and quantitative data related to the use of this compound as a spacer, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective implementation in experimental design. The key characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C44H90O23 | |
| Molecular Weight | ~987.17 g/mol | |
| Appearance | White/off-white solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents | |
| Functionality | Homobifunctional (two terminal hydroxyl groups) |
Core Application: this compound in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length and composition of the linker, such as a PEG22 chain, directly influence the formation and stability of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation.
An optimal linker length is essential; a linker that is too short may cause steric hindrance, preventing ternary complex formation, while an overly long linker can lead to reduced efficacy due to increased conformational flexibility. The extended length of a PEG22 linker can be particularly beneficial for spanning larger distances between the binding sites of the target protein and the E3 ligase.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
While specific data for a PEG22 linker is not always available, studies on PROTACs with varying PEG chain lengths provide valuable insights into the expected performance. The following table summarizes representative data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | Linker (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| Estrogen Receptor α (ERα) | 12 | >1000 | ~20 | |
| 16 | 8 | >95 | ||
| 20 | 10 | >95 | ||
| 24 | 100 | ~80 | ||
| TANK-binding kinase 1 (TBK1) | <12 | Inactive | - | |
| 21 | 3 | 96 | ||
| 29 | 292 | 76 | ||
| BRD4 | 1 PEG unit | >5000 | - | |
| 4-5 PEG units | <500 | - |
This data underscores that the optimal linker length is target-dependent, but a longer chain, analogous to PEG22, can be highly effective.
Signaling Pathway and Experimental Workflows
To visually represent the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams have been generated using the Graphviz DOT language.
General Applications of this compound as a Spacer
Beyond PROTACs, the long, hydrophilic chain of this compound is beneficial in a range of other biological assays.
Enhancing Solubility and Stability
PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established method for increasing the solubility and stability of proteins and peptides. The hydrophilic nature of the 22 ethylene glycol units in this compound can help to shield hydrophobic regions of a protein from the aqueous environment, thereby preventing aggregation and improving solubility. Furthermore, the flexible PEG chain can sterically hinder the approach of proteases, increasing the protein's resistance to degradation. While quantitative data for PEG22 is limited, studies on other PEGylated proteins have shown significant increases in thermal and proteolytic stability.
Reducing Steric Hindrance in Immunoassays
In immunoassays such as ELISA, the orientation of immobilized antibodies or antigens is critical for efficient binding. When a biomolecule is directly adsorbed to a solid surface, its binding sites may be sterically hindered or denatured. Introducing a long spacer like this compound between the solid support and the biomolecule can project the molecule away from the surface, increasing its flexibility and the accessibility of its binding sites. This can lead to a higher antigen capture efficiency and improved assay sensitivity.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization of reaction conditions may be necessary for specific applications.
Activation of this compound and Conjugation to a Protein
The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation to proteins. Therefore, a two-step process of activation followed by conjugation is required. A common method is the activation with p-nitrophenyl chloroformate (PNC) to form a reactive carbonate, which then readily reacts with primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate (PNC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Size-exclusion chromatography (SEC) column
-
SDS-PAGE reagents and equipment
Protocol:
Part A: Activation of this compound
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous pyridine to the solution.
-
Slowly add a 1.2-fold molar excess of PNC to the reaction mixture at room temperature with stirring.
-
Allow the reaction to proceed for 3-4 hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with 1 M HCl to remove pyridine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated this compound-PNC.
Part B: Conjugation to Protein
-
Dissolve the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound-PNC to the protein solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the conjugation reaction by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purify the PEGylated protein conjugate from unreacted PEG and by-products using size-exclusion chromatography (SEC).
-
Analyze the purified fractions by SDS-PAGE to confirm the presence of the conjugate.
References
An In-depth Technical Guide to the Chemical Characteristics of Diol Polyethylene Glycols (PEGs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical characteristics of diol polyethylene glycols (HO-PEG-OH). It details their synthesis, purification, functionalization, and analytical characterization, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and application in research and drug development.
Core Chemical and Physical Properties of Diol PEGs
Polyethylene glycol (PEG) is a polyether compound synthesized from the ring-opening polymerization of ethylene oxide.[] Diol PEGs are a specific type of PEG characterized by the presence of hydroxyl (-OH) groups at both ends of the polymer chain, with the general structure H−(O−CH2−CH2)n−OH.[] This bifunctionality makes them versatile building blocks for creating more complex polymeric architectures.[]
PEGs are known for their excellent biocompatibility, low toxicity, and solubility in water and many organic solvents.[2] These properties make them highly valuable in biomedical and pharmaceutical applications, including drug delivery, tissue engineering, and surface modification of therapeutic proteins.[] The physical state of diol PEGs is dependent on their molecular weight, ranging from viscous liquids for lower molecular weights to waxy solids for higher molecular weights.
Quantitative Data Summary
The following tables summarize key quantitative data for diol PEGs of various molecular weights.
Table 1: Physical Properties of Diol PEGs
| Molecular Weight ( g/mol ) | Average Number of Ethylene Glycol Units (n) | Physical Form at 25°C | Melting Point (°C) |
| 300 | 5 - 5.75 | Liquid | -15 to 8 |
| 600 | 12 - 13 | Liquid to Semi-solid | 20 to 25 |
| 1000 | ~21 | Solid | ~40 |
| 3350 | ~75 | Solid | - |
| 4000 | 70 - 85 | Solid | 53 to 56 |
| 6000 | ~135 | Solid | 50 to 61 |
| 8000 | ~180 | Solid | - |
Table 2: Viscosity and Density of Aqueous Diol PEG Solutions
| PEG Molecular Weight ( g/mol ) | Concentration in Water (mass %) | Temperature (K) | Density (g/cm³) | Dynamic Viscosity (mPa·s) |
| 1000 | 10 - 50 | 277 - 298 | Varies linearly with concentration | Increases with concentration and decreases with temperature |
| 3350 | 10 - 50 | 277 - 298 | Varies linearly with concentration | Increases with concentration and decreases with temperature |
| 8000 | 10 - 50 | 277 - 298 | Varies linearly with concentration | Increases with concentration and decreases with temperature |
Note: Specific viscosity values are highly dependent on concentration and temperature and can be found in detailed studies. The provided information indicates the general trends observed.
Table 3: Hydroxyl Number of Diol PEGs
| PEG Molecular Weight ( g/mol ) | Theoretical Hydroxyl Number (mg KOH/g) |
| 3000 | ~37.4 |
The hydroxyl number is a measure of the concentration of hydroxyl groups in a polymer and is inversely proportional to the molecular weight for diol PEGs. It can be determined experimentally via titration or calculated from the molecular weight.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, functionalization, and characterization of diol PEGs.
Synthesis of Diol PEG (HO-PEG-OH)
Diol PEGs are synthesized by the anionic ring-opening polymerization of ethylene oxide using an initiator with hydroxyl groups, such as water or ethylene glycol.
Protocol: Anionic Polymerization of Ethylene Oxide
-
Initiator Preparation: In a dry, inert atmosphere (e.g., under argon), deprotonate ethylene glycol with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Polymerization: Add purified ethylene oxide monomer to the initiator solution at a controlled temperature. The polymerization proceeds via the nucleophilic attack of the alkoxide on the ethylene oxide ring.
-
Termination: After the desired molecular weight is achieved (controlled by the monomer-to-initiator ratio), terminate the reaction by adding a protic solvent, such as water or an acidic solution, to protonate the terminal alkoxides, yielding the diol PEG.
-
Purification: Precipitate the synthesized PEG in a non-solvent like cold diethyl ether, followed by filtration and drying under vacuum to remove residual solvent and unreacted monomer.
Purification of Diol PEGs
Purification is crucial to remove impurities such as monofunctional PEGs or PEGs with a broad molecular weight distribution.
Protocol: Column Chromatography Purification
-
Stationary Phase: Pack a chromatography column with a suitable stationary phase, such as silica gel or polystyrene-divinylbenzene beads.
-
Sample Loading: Dissolve the crude diol PEG in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, for example, an ethanol/water mixture for polystyrene-divinylbenzene beads. The separation is based on the differential partitioning of the PEG molecules between the mobile and stationary phases.
-
Fraction Collection and Analysis: Collect fractions and analyze them using techniques like HPLC or MALDI-TOF MS to identify the fractions containing the purified diol PEG of the desired molecular weight.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diol PEG.
Functionalization of Diol PEGs
The terminal hydroxyl groups of diol PEGs can be chemically modified to introduce a variety of functional groups, enabling their use as crosslinkers or for conjugation to other molecules.
Protocol: Synthesis of Carboxylic Acid-Terminated PEG (HOOC-PEG-COOH)
This protocol describes the oxidation of the terminal hydroxyl groups to carboxylic acids.
-
Reaction Setup: Dissolve the diol PEG in an appropriate solvent (e.g., water or an organic solvent).
-
Oxidation: Add a suitable oxidizing agent. A common method involves using Jones reagent (CrO₃ in sulfuric acid), although this requires careful handling due to the toxicity of chromium. A milder, alternative approach is a two-step process involving activation of the hydroxyl groups (e.g., as mesylates) followed by nucleophilic substitution and subsequent oxidation.
-
Using Jones Reagent: Slowly add the Jones reagent to the PEG solution at a controlled temperature (e.g., 0 °C to room temperature) and stir for several hours.
-
-
Work-up: After the reaction is complete, quench any excess oxidizing agent. If using Jones reagent, the chromium salts need to be removed, often through extraction and washing steps.
-
Purification: Purify the resulting dicarboxylic acid PEG by precipitation, dialysis, or chromatography to remove unreacted starting material and byproducts.
Characterization of Diol PEGs
A combination of analytical techniques is used to confirm the structure, molecular weight, purity, and functionality of diol PEGs.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diol PEG sample in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
-
Spectral Analysis:
-
A prominent peak around 3.64 ppm corresponds to the repeating methylene protons (-O-CH₂-CH₂-O-) of the PEG backbone.
-
A triplet around 3.71 ppm is characteristic of the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).
-
The integration of these peaks can be used to determine the degree of polymerization and the number-average molecular weight.
-
Protocol: Mass Spectrometry (MALDI-TOF or ESI-Q-TOF)
-
Sample Preparation (MALDI-TOF):
-
Prepare a matrix solution (e.g., dithranol in THF).
-
Prepare an analyte solution of the diol PEG (e.g., 1 mg/mL in THF).
-
Mix the matrix, analyte, and a cationizing agent (e.g., sodium trifluoroacetate) on a MALDI plate and allow the solvent to evaporate.
-
-
Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show a distribution of peaks, each corresponding to a PEG molecule with a different number of ethylene glycol units, complexed with the cation (e.g., Na⁺).
-
Data Analysis: The mass difference between adjacent peaks corresponds to the mass of one ethylene glycol unit (44 Da). The average molecular weight and polydispersity index (PDI) can be calculated from the peak distribution.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a suitable detector, such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), as PEGs lack a strong UV chromophore.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent like acetonitrile.
-
Analysis: The retention time can be correlated with the molecular weight of the PEG. This method is particularly useful for assessing the purity of the diol PEG and detecting the presence of impurities, such as monofunctional PEGs.
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships involving diol PEGs.
Caption: Workflow for the synthesis and purification of diol PEG.
Caption: Pathways for the functionalization of diol PEG.
Caption: Mechanism of controlled drug release from a diol PEG-based hydrogel.
References
Methodological & Application
using HO-Peg22-OH in antibody-drug conjugate development
An Antibody-Drug Conjugate (ADC) is a type of targeted therapy that combines a monoclonal antibody with a potent cytotoxic drug, connected by a chemical linker.[][2] The linker is a crucial component that influences the ADC's stability, solubility, pharmacokinetics, and overall effectiveness.[3][4] Long-chain, discrete polyethylene glycol (PEG) linkers, such as those derived from HO-Peg22-OH, are increasingly used to overcome challenges associated with earlier ADCs, including aggregation and poor solubility.[5]
This compound is a homobifunctional, monodisperse PEG molecule with 22 ethylene glycol units and a terminal hydroxyl group at each end. Its defined length ensures the production of a homogeneous ADC product, which is a significant advantage over traditional, polydisperse PEG reagents and is critical for regulatory characterization. For use in ADCs, the terminal hydroxyl groups are functionalized to create reactive ends (e.g., Maleimide, NHS ester) capable of binding to the antibody and the cytotoxic payload.
Core Application Notes
The use of a PEG22 linker in ADC development offers several strategic advantages that enhance the therapeutic profile of the conjugate.
Key Benefits:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation. The hydrophilic PEG22 chain improves the overall solubility of the ADC, reducing the risk of aggregation during manufacturing and in vivo.
-
Improved Pharmacokinetics (PK): The long PEG chain increases the ADC's hydrodynamic radius, which can reduce renal clearance and extend its circulation half-life. This prolonged exposure can lead to greater accumulation of the payload in the tumor. Studies have shown that longer PEG chains can result in slower clearance, with a potential threshold beyond which clearance is not significantly impacted.
-
Reduced Immunogenicity: PEGylation can shield the linker and payload from the immune system, potentially reducing the risk of an immune response against the conjugate.
-
Optimized Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can enable higher loading of hydrophobic drugs onto the antibody without causing aggregation, allowing for a higher DAR and potentially greater efficacy.
-
Steric Shielding: The PEG spacer provides distance between the antibody and the payload, which can prevent the drug from interfering with the antibody's ability to bind to its target antigen.
Data Presentation: Comparative ADC Properties
The following table summarizes the expected quantitative improvements when incorporating a long-chain PEG linker, such as one derived from this compound, compared to an ADC with a traditional, more hydrophobic linker.
| Parameter | ADC with Non-PEG Linker (e.g., SMCC) | ADC with PEG22 Linker | Rationale for Improvement |
| Homogeneity | Often Heterogeneous | Highly Homogeneous (if dPEG® is used) | Use of a discrete PEG linker ensures uniform molecular weight. |
| Aggregation Tendency | Higher | Significantly Lower | Increased hydrophilicity prevents non-specific hydrophobic interactions. |
| Plasma Half-life (t½) | Baseline | Increased | PEGylation increases the hydrodynamic size, reducing clearance. |
| Maximum Tolerated Dose (MTD) | Baseline | Higher | Improved solubility and reduced off-target toxicity can enhance safety. |
| Therapeutic Window | Standard | Wider | A better safety profile and potentially improved efficacy lead to a wider therapeutic window. |
| Solubility in Aqueous Buffers | Moderate to Low | High | The hydrophilic nature of the PEG chain enhances solubility. |
Note: The values in this table are representative and intended to illustrate the well-documented trends associated with PEGylation in ADC development.
Experimental Protocols
Protocol 1: Synthesis of a PEGylated ADC via Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-activated, PEG22-linked payload to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-PEG22-Payload (pre-synthesized)
-
Quenching reagent: N-acetylcysteine
-
Buffers: PBS (pH 7.4), Storage Buffer (e.g., histidine, pH 6.0)
-
Desalting columns (e.g., Sephadex G-25)
-
Size-Exclusion Chromatography (SEC) system for purification
-
UV-Vis Spectrophotometer
-
Anhydrous DMSO
Methodology:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5–10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP by passing the solution through a desalting column equilibrated with PBS (pH 7.4).
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG22-Payload in a minimal amount of anhydrous DMSO to create a concentrated stock solution.
-
Immediately add the payload solution to the reduced mAb. A typical molar ratio is 5-10 moles of payload per mole of mAb. The final DMSO concentration should not exceed 10% v/v.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the initial maleimide-payload amount) to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an SEC system to remove unconjugated payload, excess reagents, and any aggregates.
-
Monitor the elution profile at 280 nm (for protein) and a wavelength specific to the payload.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess ADC purity and aggregation levels using analytical SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol evaluates the potency of the purified PEGylated ADC on a target cancer cell line.
Materials:
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)
-
Antigen-negative control cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., McCoy's 5A + 10% FBS)
-
Purified PEGylated ADC
-
Control antibody (unconjugated)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader (luminometer or spectrophotometer)
Methodology:
-
Cell Seeding:
-
Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a series of 10-fold dilutions of the PEGylated ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or control antibody to the appropriate wells. Include untreated wells as a negative control.
-
Incubate the plate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well as per the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the signal from untreated wells to 100% viability.
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit (e.g., four-parameter logistic).
-
Visualizations
Caption: Workflow for PEGylated ADC synthesis, purification, and evaluation.
Caption: Cellular mechanism of action for a typical antibody-drug conjugate.
References
Application Notes and Protocols for Conjugating HO-PEG22-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, peptides, and other molecules. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability, improved solubility, and reduced immunogenicity.[1][2]
HO-PEG22-OH is a linear PEG diol, meaning it possesses a hydroxyl (-OH) group at both ends of the polymer chain. A critical challenge in utilizing di-functional PEGs is that the terminal hydroxyl groups are not inherently reactive towards common functional groups on biomolecules, such as amines or thiols.[1] Therefore, a chemical activation step is required to facilitate conjugation. Furthermore, the symmetrical nature of this compound presents the challenge of controlling the reaction to achieve mono-PEGylation (attachment of a single PEG molecule) and avoid undesirable cross-linking of the target molecules.[1]
These application notes provide detailed protocols for two primary strategies for the conjugation of this compound:
-
Activation of the this compound Molecule: This involves chemically modifying one or both of the terminal hydroxyl groups to create a more reactive species.
-
Activation of the Target Molecule: This approach involves activating functional groups (e.g., carboxyl groups) on the target biomolecule to make them reactive towards the hydroxyl groups of this compound.
This document also provides protocols for the purification and characterization of the resulting PEGylated conjugates and summarizes quantitative data to aid in the selection of an appropriate conjugation strategy.
Experimental Workflows and Signaling Pathways
The general experimental workflow for the conjugation of this compound involves a series of sequential steps, from activation to purification and characterization.
Caption: General experimental workflow for the conjugation of this compound.
Quantitative Data Summary
The efficiency of a PEGylation reaction is influenced by several factors, including the chosen chemistry, the molar ratio of reactants, pH, and reaction time. The following tables provide a summary of typical quantitative data for different conjugation strategies.
Table 1: Comparison of PEGylation Strategies
| Activation Strategy | Target Residue(s) | Typical Degree of PEGylation | Typical Yield of Mono-PEGylated Product | Key Reaction Conditions |
| PEG Activation: | ||||
| Mono-tosylation followed by amination | Primary Amines | 1-2 | 60-80% | Anhydrous organic solvent, controlled stoichiometry |
| NHS Ester Activation | Primary Amines (Lys, N-terminus) | 1-5 (random) | Variable (often a heterogeneous mixture) | pH 7.0-8.0 |
| Target Activation: | ||||
| EDC/NHS Activation | Carboxyl Groups (Asp, Glu) | 1-3 | 40-60%[1] | pH 4.5-6.0 for activation, pH 7.2-7.5 for conjugation |
Table 2: Influence of Molar Ratio on Degree of PEGylation
| Molar Ratio (Activated PEG : Protein) | Resulting Degree of PEGylation (Average) | Reference |
| 1:1 | ~1 | General observation |
| 5:1 | 1-3 | |
| 10:1 | 2-5 | General observation |
| 20:1 | >5 | General observation |
Note: The optimal molar ratio should be determined empirically for each specific target molecule.
Experimental Protocols
Protocol 1: Mono-activation of this compound via Tosylation
This protocol describes the synthesis of a mono-tosylated PEG22 intermediate, which can then be converted to other functional groups (e.g., amine, azide) for subsequent conjugation. This strategy is crucial for achieving mono-PEGylation and avoiding cross-linking.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (e.g., 5 molar equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add anhydrous pyridine or TEA (e.g., 1.5 equivalents relative to TsCl) to the solution and stir for 15 minutes.
-
Activation: Slowly add a solution of tosyl chloride (1 molar equivalent) in anhydrous DCM to the flask dropwise over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Washing: Quench the reaction by adding cold water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the mono-tosylated PEG (HO-PEG22-OTs) from di-tosylated and unreacted starting material using silica gel column chromatography.
Caption: Reaction scheme for the mono-tosylation of this compound.
Protocol 2: Activation of Target Molecule Carboxyl Groups with EDC/NHS
This protocol describes the activation of carboxyl groups on a protein or peptide using EDC and NHS, followed by conjugation with this compound.
Materials:
-
Target protein/peptide with accessible carboxyl groups
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Protein Preparation: Dissolve the target protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation: Add EDC and NHS to the protein solution. A typical starting molar excess is 10-fold for EDC and 25-fold for NHS relative to the protein concentration. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Dissolve this compound in Conjugation Buffer and add it to the activated protein solution. The molar ratio of this compound to the protein should be optimized, with a starting point of 10:1 to 50:1. Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for an additional 30 minutes.
-
Purification: Proceed with the purification of the PEGylated conjugate as described in the purification section.
Caption: Reaction scheme for EDC/NHS-mediated PEGylation.
Purification of PEGylated Conjugates
Purification is a critical step to separate the desired mono-PEGylated conjugate from unreacted starting materials (protein and PEG), di- and multi-PEGylated products, and reaction byproducts.
1. Ion-Exchange Chromatography (IEX):
IEX is a powerful technique for separating PEGylated proteins based on differences in their net charge. PEGylation shields the surface charges of the protein, leading to a change in its isoelectric point (pI).
-
Principle: Unmodified protein, mono-PEGylated, and multi-PEGylated species will have different net charges at a given pH and will therefore elute at different salt concentrations from an IEX column.
-
Typical Protocol:
-
Equilibrate a cation-exchange (e.g., SP Sepharose) or anion-exchange (e.g., Q Sepharose) column with a low-salt buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the bound proteins using a linear or step gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Collect fractions and analyze them by SDS-PAGE and/or HPLC to identify the fractions containing the desired mono-PEGylated product.
-
2. Size-Exclusion Chromatography (SEC):
SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the hydrodynamic radius of a protein.
-
Principle: PEGylated proteins will elute earlier from an SEC column than their unmodified counterparts.
-
Typical Protocol:
-
Equilibrate an SEC column with a suitable buffer (e.g., PBS).
-
Inject the reaction mixture or partially purified sample onto the column.
-
Collect fractions and analyze by SDS-PAGE and/or HPLC.
-
Characterization of PEGylated Conjugates
Thorough characterization is essential to confirm the success of the conjugation reaction and to determine the purity and homogeneity of the final product.
1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Principle: PEGylation increases the apparent molecular weight of a protein, causing it to migrate more slowly on an SDS-PAGE gel. This provides a qualitative assessment of the extent of PEGylation.
-
Procedure: Run samples of the un-modified protein, the reaction mixture, and purified fractions on an SDS-PAGE gel. The appearance of new, higher molecular weight bands indicates successful PEGylation.
2. High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC (RP-HPLC): Can be used to assess the purity of the conjugate and to separate different PEGylated species.
-
Size-Exclusion HPLC (SEC-HPLC): Provides a more quantitative measure of the molecular weight distribution and can be used to determine the percentage of monomer, dimer, and aggregate.
3. Mass Spectrometry (MS):
-
MALDI-TOF MS or ESI-MS: These techniques provide a precise measurement of the molecular weight of the PEGylated conjugate, allowing for the determination of the degree of PEGylation (the number of PEG molecules attached to each protein).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low PEGylation yield | 1. Incomplete activation of PEG or target molecule.2. Incorrect pH for conjugation.3. Inactivated reagents (e.g., hydrolysis of NHS ester).4. Inaccessible target functional groups on the protein. | 1. Verify activation using an appropriate analytical method (e.g., NMR for activated PEG).2. Optimize the pH of the reaction buffer.3. Use freshly prepared activated reagents.4. Consider denaturing and refolding the protein (if possible) or trying a different conjugation chemistry. |
| Protein aggregation/precipitation | 1. Cross-linking caused by di-activated PEG.2. Protein instability under the reaction conditions (pH, temperature).3. High protein concentration. | 1. Ensure the PEG activation strategy favors mono-activation (e.g., use a large excess of PEG during activation and purify the mono-activated species). Reduce the molar ratio of activated PEG to protein.2. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions.3. Reduce the protein concentration. |
| Multiple PEGylation sites (polydispersity) | 1. High molar excess of activated PEG.2. Long reaction time.3. Multiple reactive sites on the protein with similar reactivity. | 1. Reduce the molar ratio of activated PEG to protein.2. Decrease the reaction time and monitor the reaction progress using HPLC.3. If site-specific PEGylation is required, consider protecting other reactive groups or using site-directed conjugation chemistries. |
References
Revolutionizing Targeted Therapeutics: HO-Peg22-OH as a Versatile Linker in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Note
The landscape of targeted drug delivery is continually evolving, with a significant focus on enhancing the therapeutic index of potent pharmaceutical agents by maximizing their efficacy at the site of action while minimizing off-target toxicity. A key strategy in the design of sophisticated drug delivery vehicles, such as nanoparticles and antibody-drug conjugates, is the incorporation of hydrophilic linkers. Among these, polyethylene glycol (PEG) derivatives have become indispensable. This document provides a detailed overview of the application of HO-Peg22-OH, a discrete, homobifunctional PEG linker, in the development of targeted drug delivery systems. Its 22 ethylene glycol units offer a balance between hydrophilicity, flexibility, and size, making it an attractive component for researchers aiming to optimize the pharmacokinetic and pharmacodynamic properties of their therapeutic constructs.
This compound, with hydroxyl (-OH) groups at both termini, serves as a versatile building block for connecting various components of a drug delivery system. The process of attaching PEG chains, known as PEGylation, confers several well-documented advantages. It can significantly improve the aqueous solubility and stability of hydrophobic drugs, a common challenge in pharmaceutical formulation. Furthermore, the hydrophilic PEG chains create a hydration shell around the nanoparticle or drug conjugate, which can reduce recognition by the mononuclear phagocyte system and subsequent clearance from the body, thereby prolonging circulation half-life. The terminal hydroxyl groups of this compound can be readily functionalized for covalent attachment to drugs, targeting ligands (e.g., antibodies, peptides), or polymer backbones used in nanoparticle formulations.
This document outlines detailed experimental protocols for the formulation and characterization of drug-loaded nanoparticles utilizing a PEG linker analogous to this compound, methods for evaluating in vitro drug release and cellular cytotoxicity, and visual representations of key signaling pathways often targeted in cancer therapy. While the specific quantitative data presented herein is illustrative, based on findings for similar PEGylated systems, it provides a robust framework for researchers to design and evaluate their own this compound-based drug delivery platforms.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C44H90O23 |
| Molecular Weight | 987.17 g/mol |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Water, Ethanol, DMF, DMSO |
Experimental Protocols
Preparation of Doxorubicin-Loaded PLGA-PEG Nanoparticles
This protocol describes the synthesis of doxorubicin (DOX)-loaded nanoparticles using a blend of poly(lactic-co-glycolic acid) (PLGA) and a PLGA-PEG copolymer, where this compound can be conceptualized as the hydrophilic block of the copolymer. The single emulsion-solvent evaporation method is a widely used technique for encapsulating hydrophobic drugs.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10,000-25,000)
-
PLGA-PEG copolymer (e.g., synthesized using this compound)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10,000 Da)
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
To a solution of 10 mg of DOX·HCl in 1 mL of DCM, add 20 µL of TEA to neutralize the hydrochloride salt, and stir for 1 hour.
-
Dissolve 90 mg of PLGA and 10 mg of PLGA-PEG copolymer in 4 mL of DCM.
-
Add the DOX solution to the polymer solution and mix thoroughly.
-
Add the resulting organic phase dropwise to 20 mL of a 2% PVA aqueous solution while sonicating on an ice bath for 5 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Immediately transfer the emulsion to a beaker with 100 mL of a 0.3% PVA solution and stir for 4 hours at room temperature to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or deionized water and lyophilize for long-term storage or immediate use.
Workflow for Nanoparticle Preparation:
Caption: Workflow for the preparation of drug-loaded PLGA-PEG nanoparticles.
Characterization of Nanoparticles
A. Dynamic Light Scattering (DLS) for Size, Polydispersity Index (PDI), and Zeta Potential
DLS is used to determine the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of the nanoparticles in suspension.
Procedure:
-
Resuspend the lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.
-
Vortex briefly to ensure a homogenous suspension.
-
For size and PDI measurements, transfer the suspension to a disposable cuvette and measure using a DLS instrument.
-
For zeta potential, transfer the suspension to a specific zeta potential cuvette and perform the measurement.
-
Perform all measurements in triplicate.
B. Transmission Electron Microscopy (TEM) for Morphology
TEM provides direct visualization of the nanoparticle size, shape, and morphology.
Procedure:
-
Place a drop of the diluted nanoparticle suspension (approx. 0.05 mg/mL) onto a carbon-coated copper grid.
-
Allow the grid to air dry completely.
-
Optionally, for enhanced contrast, negatively stain the sample with a 2% solution of phosphotungstic acid for 30 seconds.
-
Wick away excess staining solution with filter paper and allow the grid to dry.
-
Observe the grid under a transmission electron microscope.
Illustrative Quantitative Data:
| Formulation | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| DOX-PLGA NPs | 185.2 ± 5.6 | 0.18 ± 0.02 | -25.3 ± 1.8 | 4.5 ± 0.3 | 85.1 ± 4.2 |
| DOX-PLGA-PEG NPs | 160.7 ± 4.1 | 0.15 ± 0.01 | -15.8 ± 1.2 | 4.2 ± 0.2 | 81.5 ± 3.7 |
| Empty PLGA-PEG NPs | 155.4 ± 3.9 | 0.13 ± 0.02 | -16.2 ± 1.5 | - | - |
Note: Data are presented as mean ± standard deviation (n=3) and are illustrative examples.
In Vitro Drug Release Study
The dialysis method is commonly employed to investigate the release kinetics of a drug from nanoparticles.
Procedure:
-
Disperse 5 mg of DOX-loaded nanoparticles in 1 mL of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag (MWCO 10,000 Da).
-
Place the sealed dialysis bag into a beaker containing 50 mL of release medium (PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) with 0.5% Tween 80 to maintain sink conditions.
-
Keep the beaker in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the concentration of DOX in the collected samples using a UV-Vis spectrophotometer or HPLC.
-
Plot the cumulative percentage of drug release against time.
Workflow for In Vitro Drug Release:
Caption: Workflow for the in vitro drug release study using the dialysis method.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of drug formulations.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Targeted Signaling Pathways
Targeted drug delivery systems are often designed to interfere with specific signaling pathways that are dysregulated in diseases like cancer. Below are simplified diagrams of two critical pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:
Caption: Simplified EGFR signaling pathway in cancer.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway:
Caption: Simplified VEGF signaling pathway in angiogenesis.
Conclusion
This compound represents a highly valuable and versatile tool in the rational design of targeted drug delivery systems. Its defined length and terminal hydroxyl groups allow for precise control over the architecture of nanoparticle surfaces and bioconjugates. The protocols and illustrative data presented here serve as a comprehensive guide for researchers to harness the potential of this compound in developing novel and effective therapies. Further optimization of formulation parameters and rigorous in vivo evaluation will be critical for the successful clinical translation of these advanced therapeutic platforms.
Application Notes and Protocols for the Activation of Hydroxyl Groups on PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are invaluable tools in drug delivery and bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The activation of the terminal hydroxyl (-OH) groups of PEG is a critical first step for its conjugation to biomolecules or small drugs. This document provides detailed protocols for three common methods of PEG-OH activation: conversion to an N-hydroxysuccinimide (NHS) ester, tosylation, and activation with carbonyldiimidazole (CDI).
Data Presentation: Comparison of Activation and Conjugation Efficiencies
The choice of activation method can significantly impact the efficiency of the subsequent conjugation reaction. The following table summarizes typical quantitative data for different PEGylation strategies, focusing on the degree of PEGylation and the percentage of conjugated protein. These values can vary depending on the specific PEG linker, the target molecule, and reaction conditions.
| Activation Method | Activating Reagents | Target Functional Group on Biomolecule | Typical Degree of PEGylation (PEG molecules/protein) | Typical Conjugation Efficiency (%) | Key Considerations |
| NHS Ester Activation | N,N'-Disuccinimidyl carbonate (DSC), Pyridine; or EDC, NHS | Primary Amines (-NH₂) | 2 - 6 | 70 - 90% | Highly efficient for amine coupling; NHS esters are moisture-sensitive.[2][3] |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | Primary Amines (-NH₂), Thiols (-SH) | 1 - 4 | 60 - 85% | Good leaving group for nucleophilic substitution; reaction can be slower than NHS ester coupling.[4][5] |
| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) | Primary Amines (-NH₂) | 1 - 5 | 50 - 80% | Forms a reactive imidazole carbamate intermediate; can be less efficient than other methods. |
Experimental Protocols
Protocol 1: Activation of PEG-OH to PEG-NHS Ester
This protocol describes the conversion of a terminal hydroxyl group on a PEG linker to a more reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines.
Materials and Reagents:
-
Hydroxyl-terminated PEG (PEG-OH)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, ice-cold
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, dissolve the hydroxyl-terminated PEG (1 equivalent) in a mixture of anhydrous DCM and anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: To the PEG solution, add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and pyridine (1.5 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 24 hours.
-
Concentration: After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitation: Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.
-
Filtration and Washing: Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted reagents and byproducts.
-
Drying: Dry the resulting white powder (PEG-NHS ester) under vacuum.
-
Storage: Store the PEG-NHS ester under desiccated conditions at -20°C, as the NHS ester is moisture-sensitive.
Purification:
The primary purification method is precipitation in cold diethyl ether. For higher purity, size exclusion chromatography (SEC) can be employed to separate the activated PEG from smaller impurities.
Protocol 2: Tosylation of PEG-OH
This protocol details the activation of the hydroxyl group of PEG by converting it into a tosylate (OTs), an excellent leaving group for nucleophilic substitution reactions with amines or thiols.
Materials and Reagents:
-
Hydroxyl-terminated PEG (PEG-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Azeotropic Drying: In a round bottom flask, dissolve the PEG-OH (1 equivalent) in toluene and perform azeotropic distillation for 2 hours to remove any residual water. Remove the toluene under vacuum.
-
Reaction Setup: Re-dissolve the dried PEG-OH in anhydrous DCM.
-
Addition of Base and Catalyst: Add triethylamine (10 equivalents) and 4-dimethylaminopyridine (DMAP) (9.6 equivalents) to the solution.
-
Cooling: Cool the mixture in an ice bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (10 equivalents) in DCM dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Work-up: The reaction mixture can then be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude PEG-tosylate.
Purification:
The crude product can be purified by precipitation from a concentrated DCM solution into cold diethyl ether. Further purification can be achieved by flash column chromatography on silica gel.
Protocol 3: Activation of PEG-OH with Carbonyldiimidazole (CDI)
This method involves the reaction of PEG-OH with CDI to form a reactive imidazole carbamate intermediate, which can then react with primary amines.
Materials and Reagents:
-
Hydroxyl-terminated PEG (PEG-OH)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the PEG-OH (1 equivalent) in an anhydrous solvent in a round bottom flask under an inert atmosphere.
-
Addition of CDI: Add CDI (1.1-1.5 equivalents) to the solution and stir at room temperature.
-
Reaction: The reaction is typically allowed to proceed for 2-4 hours. The progress can be monitored by the evolution of CO₂ gas (if a bubbler is used).
-
Intermediate Formation: The product of this reaction is the PEG-imidazole carbamate, which is often used immediately in the next step without isolation.
Purification:
The activated PEG-CDI is typically used in situ. If purification is required, excess CDI can be quenched with water, and the PEG derivative can be precipitated in a non-solvent like diethyl ether.
Visualization of Workflows and Reactions
Chemical Activation of PEG-OH to PEG-NHS
Caption: Workflow for the activation of PEG-OH to PEG-NHS ester.
Tosylation of PEG-OH
Caption: Experimental workflow for the tosylation of PEG-OH.
General PEGylation Workflow
Caption: General workflow for the PEGylation of a biomolecule.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Activation Yield | Incomplete reaction | Increase reaction time or temperature; ensure reagents are fresh and anhydrous. |
| Moisture contamination | Use anhydrous solvents and perform reactions under an inert atmosphere. | |
| Side Reactions | Non-specific reactions | Optimize stoichiometry of reagents; consider a more specific activation chemistry. |
| Difficulty in Purification | Inefficient precipitation | Use a larger volume of cold non-solvent; ensure the solution is added dropwise with vigorous stirring. |
| Co-precipitation of impurities | Re-dissolve the precipitate and re-precipitate; use chromatographic methods for higher purity. | |
| Low Conjugation Efficiency | Hydrolysis of activated PEG | Use freshly activated PEG; optimize reaction pH and buffer conditions. |
| Steric hindrance | Use a longer PEG linker; optimize the molar ratio of PEG to the biomolecule. |
References
Application Notes and Protocols for the Characterization of HO-PEG22-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains, such as the 22-unit hydroxyl-terminated polyethylene glycol (HO-PEG22-OH), can enhance solubility, increase in vivo stability, and reduce immunogenicity of the conjugated molecule.[1][2] Accurate and comprehensive characterization of these PEG conjugates is crucial for ensuring product quality, safety, and efficacy.[3] This document provides detailed application notes and experimental protocols for the analytical characterization of this compound and its conjugates.
Key Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirms the presence of the PEG backbone and terminal hydroxyl groups, and can be used to determine the degree of substitution.[4][5]
-
Mass Spectrometry (MS): Enables accurate molecular weight determination of the PEG and its conjugate, and helps to identify impurities and assess heterogeneity. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are common MS techniques for PEG analysis.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight distribution and the detection of aggregates or fragments. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) provides absolute molecular weight determination without the need for column calibration.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic functional groups of the PEG backbone, such as the C-O-C ether linkages.
Experimental Workflows
The characterization of this compound conjugates typically follows a systematic workflow to ensure comprehensive analysis.
Caption: A typical experimental workflow for the synthesis and characterization of this compound conjugates.
Data Presentation
Quantitative data from the analytical characterization should be summarized for clear comparison.
| Analytical Technique | Parameter Measured | Typical Value for this compound |
| ¹H NMR | Chemical Shift of repeating -(CH₂CH₂O)- | ~3.6 ppm |
| Chemical Shift of terminal -CH₂OH | ~3.7 ppm | |
| MALDI-TOF MS | Average Molecular Weight (Mw) | ~1000 g/mol |
| Polydispersity Index (PDI) | < 1.1 | |
| Mass of repeating unit | 44 Da | |
| SEC-MALS | Absolute Molecular Weight (Mw) | Consistent with MS data |
| Purity (main peak area) | > 95% | |
| FTIR | C-O-C stretching vibration | ~1100 cm⁻¹ |
| O-H stretching vibration | ~3400 cm⁻¹ |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure and assess the purity of this compound conjugates.
Materials:
-
This compound conjugate sample
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
NMR tubes
-
Internal standard (optional, e.g., TMSP)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer according to standard procedures.
-
Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
-
Data Analysis:
-
Identify the characteristic peak of the PEG backbone repeating ethylene oxide units at approximately 3.6 ppm.
-
Identify the signals corresponding to the terminal hydroxyl methylene groups.
-
Integrate the peaks to determine the ratio of terminal groups to the repeating units, which can be used to estimate the degree of polymerization.
-
Assess purity by identifying any unexpected signals from impurities.
-
Caption: Workflow for ¹H NMR analysis of this compound conjugates.
Protocol 2: MALDI-TOF Mass Spectrometry for Molecular Weight Determination
Objective: To determine the average molecular weight and polydispersity of the this compound conjugate.
Materials:
-
This compound conjugate sample
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA, sinapinic acid - SA)
-
Cationizing agent (e.g., sodium trifluoroacetate - NaTFA)
-
Solvent for matrix and sample (e.g., acetonitrile, water, ethanol)
-
MALDI target plate
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the MALDI matrix in a suitable solvent (e.g., 10 mg/mL CHCA in 50:50 acetonitrile:water with 0.1% TFA).
-
Prepare a solution of the cationizing agent (e.g., 10 mg/mL NaTFA in water).
-
Dissolve the this compound conjugate in a suitable solvent to a concentration of approximately 1 mg/mL.
-
-
Target Spotting:
-
Mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for this compound (~500-2000 m/z). Use a suitable laser intensity and number of laser shots.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG oligomer with a different number of repeating units, complexed with a cation (e.g., Na⁺).
-
The mass difference between adjacent peaks should correspond to the mass of one ethylene oxide unit (44 Da).
-
Use the instrument software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Protocol 3: Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Purity
Objective: To determine the molecular weight distribution, purity, and presence of aggregates in the this compound conjugate sample.
Materials:
-
This compound conjugate sample
-
Mobile phase (e.g., phosphate-buffered saline (PBS), sodium nitrate solution)
-
Molecular weight standards for calibration (if not using MALS)
Instrumentation:
-
HPLC system with a SEC column suitable for the molecular weight range of the sample.
-
Detectors: Refractive Index (RI) and/or UV detector. For absolute molecular weight, a Multi-Angle Light Scattering (MALS) detector is required.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the this compound conjugate in the mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject a defined volume of the sample (e.g., 20-100 µL) onto the SEC column.
-
Monitor the elution profile with the RI, UV, and/or MALS detectors.
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to different-sized species in the sample.
-
The main peak corresponds to the this compound conjugate. Peaks eluting earlier indicate aggregates, while later eluting peaks may represent fragments or impurities.
-
If using a calibrated system, determine the molecular weight distribution from a calibration curve generated with known standards.
-
With a MALS detector, the absolute molecular weight of the species in each eluting peak can be determined directly.
-
Calculate the purity of the conjugate by determining the relative area of the main peak.
-
Caption: Logical relationship of components in an SEC-MALS system for conjugate analysis.
Protocol 4: FTIR Spectroscopy for Functional Group Analysis
Objective: To confirm the presence of the characteristic ether linkages of the PEG backbone.
Materials:
-
This compound conjugate sample
-
Potassium bromide (KBr) for pellet preparation (optional)
Instrumentation:
-
FTIR Spectrometer with a suitable sample holder (e.g., ATR accessory or pellet press)
Procedure:
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder or a pure KBr pellet.
-
Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be background-subtracted.
-
Identify the strong, characteristic C-O-C stretching band of the PEG ether backbone, which typically appears around 1100 cm⁻¹.
-
A broad peak around 3400 cm⁻¹ corresponds to the O-H stretching of the terminal hydroxyl groups.
-
Peaks around 2880 cm⁻¹ are due to C-H stretching vibrations.
-
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the thorough characterization of this compound conjugates. A combination of NMR, MS, SEC, and FTIR is essential to confirm the identity, purity, molecular weight, and structural integrity of these important biopharmaceutical components. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data critical for regulatory submissions and the overall success of drug development programs.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrogel Formation Using Dihydroxy-Poly(ethylene glycol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are a cornerstone in biomedical applications due to their exceptional biocompatibility, tunable physical properties, and high water content, which closely mimics the native extracellular matrix. This document provides detailed application notes and protocols for the formation of hydrogels using dihydroxy-terminated PEG (HO-PEG-OH) as a precursor. For the purpose of these notes, "HO-Peg22-OH" is considered a representative dihydroxy-terminated PEG. The terminal hydroxyl groups of HO-PEG-OH are versatile functional moieties that can be readily modified to enable covalent crosslinking, leading to the formation of stable three-dimensional hydrogel networks.
These hydrogels are extensively utilized in controlled drug delivery, serving as matrices for the sustained release of therapeutics ranging from small molecules to large biologics.[1] In tissue engineering, they function as scaffolds that support cell growth, proliferation, and differentiation, creating microenvironments conducive to tissue regeneration. The mechanical properties, degradation kinetics, and swelling behavior of these hydrogels can be precisely tailored by controlling the PEG molecular weight, polymer concentration, and crosslinking chemistry.[2]
Applications of HO-PEG-OH Derived Hydrogels
-
Controlled Drug Delivery: The porous network of PEG hydrogels allows for the encapsulation of therapeutic agents and their sustained release over time. The release profile can be modulated by altering the crosslink density and the degradation characteristics of the hydrogel matrix.[1]
-
Tissue Engineering: PEG hydrogels serve as synthetic extracellular matrix mimics, providing a hydrated and biocompatible environment for cell culture and tissue regeneration. Their tunable mechanical properties can be matched to that of native tissues, influencing cell behavior and function.[3]
-
3D Cell Culture: The ability to encapsulate cells within a three-dimensional PEG hydrogel network provides a more physiologically relevant model for studying cell biology compared to traditional two-dimensional cell culture.
-
Wound Healing: PEG hydrogels can be formulated as wound dressings that maintain a moist environment, facilitate cell migration, and can be loaded with antimicrobial or growth factors to promote healing.
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene glycol) Diacrylate (PEGDA) from HO-PEG-OH
This protocol describes the functionalization of dihydroxy-terminated PEG to PEG-diacrylate (PEGDA), a common precursor for hydrogel formation via photopolymerization.
Materials:
-
Dihydroxy-terminated Poly(ethylene glycol) (HO-PEG-OH)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K2CO3) solution (2 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ether
-
Hydroquinone (polymerization inhibitor)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HO-PEG-OH in anhydrous DCM.
-
Addition of Triethylamine: Cool the solution in an ice bath and add triethylamine (TEA) dropwise while stirring. TEA acts as a base to neutralize the HCl generated during the reaction. A molar ratio of TEA to hydroxyl groups of at least 2:1 is recommended.
-
Acrylation: Slowly add acryloyl chloride to the cooled solution. A molar excess of acryloyl chloride to hydroxyl groups (e.g., 2:1 to 4:1) is typically used to ensure complete conversion.
-
Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with 2 M potassium carbonate solution and deionized water to remove unreacted acryloyl chloride, TEA-hydrochloride salt, and other impurities.
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Precipitation and Recovery: Add a small amount of a polymerization inhibitor like hydroquinone to the solution. Precipitate the PEGDA product by adding the solution dropwise to a large volume of cold ether.
-
Final Drying: Collect the precipitated white solid by filtration and dry it under vacuum to remove residual solvents. The final product, PEGDA, should be stored at a low temperature in the dark to prevent premature polymerization.
Caption: Workflow for the synthesis of PEGDA from HO-PEG-OH.
Protocol 2: Hydrogel Formation by Photopolymerization of PEGDA
This protocol details the formation of a hydrogel from the synthesized PEGDA using UV-initiated free-radical polymerization.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959, 2,2-dimethoxy-2-phenyl-acetophenone (DMPA))
-
Phosphate-buffered saline (PBS) or deionized water
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solution: Dissolve the desired concentration of PEGDA (e.g., 10-50% w/v) in PBS or deionized water.
-
Add Photoinitiator: Add the photoinitiator to the PEGDA solution at a concentration of 0.05-1% (w/w) relative to the PEGDA. Ensure the photoinitiator is completely dissolved. For drug delivery applications, the therapeutic agent can be added to this solution.
-
Molding: Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a spacer).
-
Photopolymerization: Expose the precursor solution to UV light (365 nm) for a sufficient duration (typically 5-10 minutes) to ensure complete crosslinking. The exposure time will depend on the photoinitiator concentration, light intensity, and the thickness of the hydrogel.
-
Washing: Carefully remove the hydrogel from the mold and wash it extensively with PBS or deionized water to remove any unreacted monomers and photoinitiator.
Caption: Workflow for hydrogel formation via photopolymerization.
Protocol 3: Characterization of Hydrogel Properties
The swelling ratio provides insight into the crosslink density and water absorption capacity of the hydrogel.
Procedure:
-
Initial Dry Weight: Lyophilize a hydrogel sample to complete dryness and record its weight (W_dry).
-
Swelling: Immerse the dried hydrogel in a beaker containing PBS (pH 7.4) at 37°C.
-
Measure Swollen Weight: At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and record its weight (W_swollen).
-
Equilibrium Swelling: Continue measurements until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
Calculation: The swelling ratio (Q) is calculated using the following formula: Q = (W_swollen - W_dry) / W_dry
The compressive modulus is a measure of the hydrogel's stiffness and mechanical integrity.
Procedure:
-
Sample Preparation: Prepare cylindrical hydrogel samples of a defined diameter and height. Ensure the samples are fully swollen in PBS before testing.
-
Mechanical Testing: Use a mechanical tester equipped with a compression platen.
-
Compression: Apply a compressive strain to the hydrogel at a constant rate (e.g., 0.5 mm/s).
-
Data Acquisition: Record the resulting stress and strain.
-
Calculation: The compressive modulus is determined from the slope of the linear region of the stress-strain curve.
Data Presentation
Table 1: Mechanical Properties of PEGDA Hydrogels
| PEGDA Molecular Weight (Da) | PEGDA Concentration (wt%) | Compressive Modulus (kPa) | Reference |
| 3400 | 10 | ~50 | |
| 3400 | 15 | ~150 | |
| 8000 | 10 | ~20 | |
| 8000 | 15 | ~60 | |
| 12000 | 10 | ~10 | |
| 12000 | 15 | ~40 |
Table 2: In Vitro Drug Release from PEG-based Hydrogels
| Hydrogel System | Model Drug | Release Conditions | Cumulative Release (%) | Release Kinetics Model | Reference |
| PEGDA (30% w/w) | Ketoprofen | pH 7.5, 25°C | ~70% after 8h | Higuchi | |
| PEGDA (50% w/w) | Ketoprofen | pH 7.5, 25°C | ~50% after 8h | Higuchi | |
| PEGDA/AA Nanoparticles | Doxorubicin | pH 5.0, 37°C | ~80% after 72h | N/A | |
| PEGDA/AA Nanoparticles | Doxorubicin | pH 7.4, 37°C | ~40% after 72h | N/A |
Signaling Pathway Visualization
While HO-PEG-OH derived hydrogels do not inherently participate in specific signaling pathways, they are often functionalized with bioactive molecules, such as the RGD peptide, to modulate cell behavior through integrin-mediated signaling. The following diagram illustrates a simplified representation of this process.
Caption: RGD-functionalized hydrogel promoting cell adhesion.
References
Application Notes and Protocols for the Purification of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can increase the protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Additionally, the PEG chain can shield the protein from proteolytic degradation and reduce its immunogenicity.
However, the PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules (mono-, di-, or multi-PEGylated species), as well as positional isomers. Therefore, robust and efficient purification strategies are critical to isolate the desired PEGylated protein with high purity and yield.
This document provides detailed application notes and protocols for the most common chromatographic techniques used in the purification of PEGylated proteins: Ion-Exchange Chromatography (IEC), Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Affinity Chromatography (AC).
Key Purification Techniques
The selection of a purification strategy for a PEGylated protein depends on the physicochemical properties of the target protein and the nature of the impurities to be removed. Often, a multi-step approach combining different chromatographic techniques is necessary to achieve the desired purity.
Ion-Exchange Chromatography (IEC)
Application Note:
Ion-exchange chromatography is a powerful technique for purifying PEGylated proteins, often serving as a primary capture or intermediate purification step. The principle of IEC is based on the separation of molecules according to their net surface charge. The attachment of a neutral PEG chain can shield the charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the ion-exchange resin. This "charge-shielding" effect allows for the separation of PEGylated species from the unreacted native protein. Furthermore, IEC can often resolve species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and even positional isomers, as the location of the PEG chain can differentially mask charged regions of the protein.
Cation-exchange chromatography (CEX) is frequently used, where the PEGylated protein, having a less positive net charge than the native protein, elutes at a lower salt concentration.
Experimental Protocol: Cation-Exchange Chromatography of a PEGylated Protein
This protocol provides a general procedure for the purification of a PEGylated protein using a cation-exchange column.
Materials:
-
Column: Strong cation-exchange column (e.g., SP Sepharose HP, Capto SP ImpRes, or TSKgel SP-5PW).
-
Equilibration/Binding Buffer (Buffer A): 25 mM Sodium Acetate, pH 4.5.
-
Elution Buffer (Buffer B): 25 mM Sodium Acetate, 1 M NaCl, pH 4.5.
-
PEGylated Protein Sample: Dialyzed or buffer-exchanged into Equilibration Buffer.
-
Chromatography System: HPLC or FPLC system with UV detection at 280 nm.
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with at least 5 column volumes (CVs) of Equilibration Buffer at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Loading: Load the prepared PEGylated protein sample onto the column at a flow rate of 0.5-1.0 mL/min. The loading volume will depend on the column's binding capacity.
-
Washing: Wash the column with 5-10 CVs of Equilibration Buffer to remove any unbound impurities, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20-30 CVs. The native, unmodified protein is expected to elute at a higher salt concentration than the PEGylated species.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified PEGylated protein.
-
Column Regeneration and Storage: Regenerate the column with high salt buffer, followed by washing with water and storage in an appropriate solution (e.g., 20% ethanol).
Workflow for IEC Purification of PEGylated Protein
Caption: Workflow for the purification of PEGylated proteins using Ion-Exchange Chromatography.
Size-Exclusion Chromatography (SEC)
Application Note:
Size-Exclusion Chromatography separates molecules based on their hydrodynamic radius. PEGylation significantly increases the hydrodynamic volume of a protein, making SEC an effective method for separating PEGylated proteins from their smaller, unreacted native counterparts. SEC is also highly efficient at removing small molecules like unreacted PEG reagent and hydrolysis byproducts. It is often used as a polishing step in a multi-step purification process to remove aggregates and other size variants. However, SEC has limited ability to separate species with small differences in size, such as positional isomers or proteins with only one PEG chain difference, especially for larger proteins.
Experimental Protocol: Size-Exclusion Chromatography of a PEGylated Protein
This protocol provides a general procedure for the purification of a PEGylated protein using a size-exclusion column.
Materials:
-
Column: Size-exclusion column (e.g., Superdex 200, TSKgel G3000SWXL).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer containing at least 150 mM salt to prevent ionic interactions with the column matrix.
-
PEGylated Protein Sample: Concentrated sample from a previous purification step.
-
Chromatography System: HPLC or FPLC system with UV detection at 280 nm.
Procedure:
-
Column Equilibration: Equilibrate the size-exclusion column with at least 2 CVs of the Mobile Phase at the desired flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the concentrated protein sample onto the column. The injection volume should typically be less than 2% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Larger molecules (PEGylated protein, aggregates) will elute first, followed by smaller molecules (native protein, excess PEG).
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the identity and purity of the separated species.
-
Column Cleaning and Storage: Wash the column with several CVs of water and store in an appropriate solution (e.g., 20% ethanol).
Workflow for SEC Purification of PEGylated Protein
Application Notes and Protocols for HO-Peg22-OH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of HO-Peg22-OH, a hydrophilic polyethylene glycol (PEG) linker, in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer research. This document details the role of PEG linkers in PROTAC design, offers protocols for the synthesis and evaluation of PROTACs, and presents a representative case study to illustrate its application.
Introduction to this compound in PROTAC-based Cancer Therapy
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest (POIs), many of which are implicated in cancer progression. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two ligands.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This compound is a PEG-based linker composed of 22 ethylene glycol units with hydroxyl (-OH) groups at both ends. The incorporation of a PEG linker, such as this compound, offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often hydrophobic PROTAC molecules, potentially enhancing their cell permeability and overall bioavailability.
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the optimal orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.
-
Reduced Non-specific Binding: The "stealth" properties of PEG can help to minimize non-specific binding of the PROTAC to other proteins and cellular components, potentially reducing off-target effects.
Case Study: A Representative BRD4-Targeting PROTAC with a PEG Linker
This case study describes the development and characterization of a hypothetical PROTAC, named "BRD4-Peg22-VHL," for the targeted degradation of the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a well-validated cancer target. This PROTAC utilizes a ligand for BRD4, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and a PEG22 linker derived from this compound.
Quantitative Data Summary
The following table summarizes the key in vitro performance metrics for BRD4-Peg22-VHL in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) after 24 hours of treatment. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved with the PROTAC. |
| Cell Viability IC50 | 100 nM | The concentration of the PROTAC that inhibits the growth of cancer cells by 50%. |
| Selectivity | High | The PROTAC demonstrates selective degradation of BRD4 over other bromodomain-containing proteins. |
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of a PROTAC utilizing a PEG linker like this compound.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol outlines a convergent synthesis approach for "BRD4-Peg22-VHL".
Materials:
-
BRD4 ligand with a reactive handle (e.g., a carboxylic acid)
-
VHL ligand with a reactive handle (e.g., an amine)
-
This compound
-
Activating agents for amide bond formation (e.g., HATU, HOBt)
-
Boc-protected amino-PEG22-acid
-
Trifluoroacetic acid (TFA)
-
Organic solvents (DMF, DCM)
-
Purification supplies (silica gel, HPLC)
Workflow Diagram:
Procedure:
-
Step 1: Synthesis of BRD4-Peg22-Boc
-
Dissolve the BRD4 ligand-COOH (1.0 eq) and Boc-NH-Peg22-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by flash column chromatography.
-
-
Step 2: Deprotection of the PEG Linker
-
Dissolve the product from Step 1 in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected intermediate.
-
-
Step 3: Coupling of the VHL Ligand
-
Dissolve the deprotected intermediate from Step 2 and the VHL ligand-NH2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
-
Step 4: Purification
-
Purify the final PROTAC molecule by preparative HPLC to obtain the pure product.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to quantify the degradation of the target protein in cancer cells after treatment with the PROTAC.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the loading control.
-
Conclusion
This compound serves as a valuable and versatile linker for the construction of PROTACs in cancer research. The extended PEG chain can confer favorable physicochemical properties to the resulting PROTAC, leading to enhanced efficacy and drug-like characteristics. The protocols and the representative case study provided herein offer a foundational guide for researchers to design, synthesize, and evaluate novel PEG-based PROTACs for the targeted degradation of cancer-relevant proteins. Further optimization of the linker length, attachment points, and the choice of warhead and E3 ligase ligand are crucial for the development of potent and selective protein degraders for therapeutic applications.
Application Notes and Protocols for HO-Peg22-OH in Protein and Peptide Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-Peg22-OH is a homobifunctional, discrete polyethylene glycol (dPEG®) linker used for the covalent crosslinking of proteins and peptides. This water-soluble crosslinker possesses a 22-unit polyethylene glycol chain, providing a flexible spacer arm of approximately 8.8 nm. The terminal hydroxyl groups (-OH) of this compound offer low intrinsic reactivity, necessitating an activation step prior to conjugation with target biomolecules. This two-step approach provides greater control over the crosslinking reaction.
PEGylation, the process of covalently attaching PEG chains to molecules, is a widely used strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Benefits of PEGylation can include increased solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability.[1] The bifunctional nature of this compound allows for the intramolecular crosslinking of a single protein, the intermolecular crosslinking of two protein molecules, or the linkage of a protein to another molecule for various applications, including the development of antibody-drug conjugates (ADCs) and PROTACs.
Principle of Crosslinking
The crosslinking of proteins and peptides using this compound involves a two-stage process:
-
Activation of this compound: The terminal hydroxyl groups of the PEG linker are chemically activated to create more reactive functional groups. Common activation methods include:
-
Tresylation: Activation with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) converts the hydroxyl groups into tresylates, which are highly reactive towards primary amines.
-
NHS Ester Formation: A two-step process where the hydroxyl groups are first carboxylated (e.g., using succinic anhydride) and then converted to N-hydroxysuccinimide (NHS) esters. NHS esters readily react with primary amines to form stable amide bonds.[1]
-
-
Conjugation to Protein/Peptide: The activated PEG linker is then reacted with the target protein(s) or peptide(s). The reactive groups on the activated PEG primarily target the ε-amino groups of lysine residues and the N-terminal α-amino group.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in protein and peptide crosslinking. Optimization of reaction conditions, such as molar ratios of reactants, reaction time, and temperature, is crucial for specific applications and target biomolecules.
Protocol 1: Activation of this compound with Tresyl Chloride
This protocol describes the conversion of the terminal hydroxyl groups of this compound to highly reactive tresyl groups.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with continuous stirring.
-
Slowly add tresyl chloride (a 2.5-fold molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 1.5 hours.
-
Quench the reaction by adding an excess of anhydrous ethanol.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Store the resulting tresyl-activated PEG (Tresyl-Peg22-Tresyl) under desiccated conditions at -20°C until use.
Protocol 2: Crosslinking of Proteins with Tresyl-Activated PEG
Materials:
-
Tresyl-Peg22-Tresyl (from Protocol 1)
-
Protein/Peptide solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris or Glycine, pH 7.5)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Dissolve the protein to be crosslinked in the reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Tresyl-Peg22-Tresyl in the reaction buffer.
-
Add the activated PEG solution to the protein solution. The optimal molar ratio of PEG to protein should be determined empirically, but a starting point of 10:1 to 50:1 can be used.[1]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Monitor the progress of the crosslinking reaction using SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any unreacted tresyl-activated PEG.
-
Incubate for an additional 30 minutes to ensure complete quenching.
-
Purify the crosslinked protein conjugate from unreacted PEG and by-products using dialysis or size-exclusion chromatography.
Data Presentation: Quantitative Parameters for Crosslinking
The efficiency of the crosslinking reaction is influenced by several factors. The following table summarizes key quantitative parameters and their typical ranges, which should be optimized for each specific system.
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking over intramolecular crosslinking.[1] |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | The optimal ratio depends on the number of available reactive sites on the protein and the desired degree of PEGylation. This should be determined empirically.[1] |
| Reaction pH | 7.2 - 8.5 | The reactivity of primary amines increases with pH as they become deprotonated. However, higher pH can also increase the rate of hydrolysis of some activated PEGs (e.g., NHS esters). |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability during the reaction, though the reaction rate will be slower. |
| Reaction Time | 1 - 24 hours | Longer reaction times can lead to higher degrees of PEGylation but may also increase the risk of protein degradation or aggregation. |
Characterization of Crosslinked Products
The success of the crosslinking reaction and the characterization of the resulting conjugates are critical steps.
-
SDS-PAGE: A simple and effective method to visualize the results of a PEGylation reaction. Crosslinked proteins will exhibit a higher apparent molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, allowing for the determination of the degree of PEGylation (the number of PEG molecules attached to each protein).
-
High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) can be used to separate and quantify the different species in the reaction mixture (unmodified protein, mono-PEGylated, di-PEGylated, etc.).
-
Functional Assays: It is crucial to assess the biological activity of the protein or peptide after crosslinking to ensure that the modification has not compromised its function.
Visualizations
Experimental Workflow
Caption: Overall workflow for protein crosslinking using this compound.
Hypothetical Signaling Pathway Modulation
The crosslinking of a signaling protein, for example, a growth factor, could lead to the formation of a stable dimer. This dimer might then interact differently with its cell surface receptor compared to the monomeric form, potentially leading to altered downstream signaling.
Caption: Hypothetical modulation of a signaling pathway by a crosslinked protein dimer.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with PEG
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the polyethylene glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to bring the POI and the E3 ligase into close proximity to enable the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][3][4] The linker's length, chemical composition, and flexibility are crucial for the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which directly impacts the PROTAC's degradation efficiency.
Q2: Why are PEG linkers commonly used in PROTAC design?
A2: Polyethylene glycol (PEG) linkers are frequently used due to several advantageous properties. Their hydrophilicity can improve the solubility and cell permeability of the entire PROTAC molecule. PEG linkers offer good biocompatibility and their defined repeating units allow for the systematic and straightforward modulation of linker length, which is a key parameter for optimization. Furthermore, bifunctional PEG motifs facilitate a modular and rapid assembly of PROTACs.
Q3: How does PEG linker length impact PROTAC efficacy?
A3: Linker length is a critical determinant of a PROTAC's activity, influencing both its potency (DC50, the concentration for 50% degradation) and maximal degradation level (Dmax).
-
Too short: A linker that is too short can cause steric hindrance, preventing the stable formation of the ternary complex. This can lead to significantly reduced or no protein degradation.
-
Too long: An excessively long linker might result in a non-productive complex where ubiquitination sites are not accessible. It can also lead to decreased efficacy due to increased flexibility and a higher entropic penalty upon binding.
-
Optimal length: An optimal linker length correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination. This optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
Q4: What is the "hook effect" and how does it relate to PEG linkers?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve. It is caused by the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) at excessive PROTAC concentrations. These binary complexes are unable to form the productive ternary complex, thus inhibiting degradation. While the hook effect is primarily concentration-dependent, linker properties can influence the stability of the ternary complex. A well-optimized linker that promotes a highly stable and cooperative ternary complex may help mitigate the hook effect, allowing for a broader effective concentration range.
Troubleshooting Guides
Problem 1: Low or No Degradation of Target Protein
Symptom: Western blot analysis shows minimal or no reduction in the protein of interest (POI) levels after treatment with a range of PROTAC concentrations.
| Possible Cause | Troubleshooting Step | Recommended Experiment |
| Suboptimal Linker Length | The PEG linker may be too short (steric hindrance) or too long (unproductive complex). | Synthesize and test a matrix of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8). |
| Poor Ternary Complex Formation | The specific combination of POI, E3 ligase, and linker geometry does not support a stable ternary complex. | Ternary Complex Formation Assays such as Co-Immunoprecipitation (Co-IP) or biophysical methods like SPR or NanoBRET™ to directly assess complex formation. |
| Low E3 Ligase Expression | The cell line used may not express sufficient levels of the recruited E3 ligase (e.g., Cereblon or VHL). | Confirm E3 ligase expression via Western blot or qPCR in the chosen cell line. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations. | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modifying linker composition (e.g., balancing hydrophilicity) can improve uptake. |
| Compound Instability | The PROTAC molecule may be unstable or insoluble in the cell culture media. | Check compound integrity with LC-MS and ensure complete dissolution. Prepare fresh stock solutions for each experiment. |
Problem 2: A Pronounced "Hook Effect" is Observed
Symptom: The dose-response curve for protein degradation is bell-shaped, with efficacy decreasing significantly at higher PROTAC concentrations.
| Possible Cause | Troubleshooting Step | Recommended Experiment |
| Concentration Range is Too High | The concentrations tested are primarily in the region where unproductive binary complexes dominate. | Perform a detailed dose-response analysis using a much wider range of concentrations, including picomolar to micromolar ranges, to accurately determine the optimal concentration. |
| Weak Ternary Complex Cooperativity | The formation of the ternary complex is not sufficiently favored over the formation of binary complexes. | Optimize the linker. Even subtle changes to the PEG linker length or composition can impact the cooperativity and stability of the ternary complex, potentially widening the effective concentration window. |
| High Binary Complex Formation | The PROTAC has high affinity for the POI and/or the E3 ligase individually, favoring binary over ternary complex formation at high concentrations. | Biophysical analysis (e.g., SPR, ITC) can be used to measure the binding affinities of the PROTAC to the individual proteins and the ternary complex, helping to understand the underlying thermodynamics. |
Quantitative Data Summary
The optimal PEG linker length is target-dependent. Systematic evaluation is necessary. The tables below summarize illustrative data from literature, showing how varying linker length can impact degradation.
Table 1: Illustrative Impact of Linker Length on TBK1 Degradation
| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether Combination | < 12 | No Degradation | ~0 |
| Alkyl/Ether Combination | 21 | 3 | 96 |
| Alkyl/Ether Combination | 29 | 292 | 76 |
| (Data derived from studies on TBK1 degraders showing a minimum length requirement for activity and a subsequent decrease in potency at very long lengths.) |
Table 2: Illustrative Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC Linker Composition | Linker Length (PEG units) | DC50 (µM) |
| PEG/Triazole | 0 | < 0.5 |
| PEG/Triazole | 1-2 | > 5 |
| PEG/Triazole | 4-5 | < 0.5 |
| (Data derived from studies on BRD4 degraders showing a non-linear relationship where intermediate linkers were less potent than shorter or longer ones.) |
Key Experimental Protocols
Protocol 1: Protein Degradation Assay via Western Blot
This protocol is used to quantify the degradation of a target protein after PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6- or 12-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTACs with varying PEG linker lengths. A recommended concentration range is 0.1 nM to 10 µM to identify DC50 and observe any potential hook effect.
-
Treat cells with the PROTACs for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Data Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay via Co-Immunoprecipitation (Co-IP)
This protocol assesses the formation of the POI-PROTAC-E3 ligase complex within the cell.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at its optimal degradation concentration (and a higher concentration if investigating the hook effect) for a short duration (e.g., 2-4 hours).
-
Lyse the cells using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific for the POI or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot.
-
Probe for all three components of the ternary complex: the POI, the E3 ligase, and a component of the E3 ligase complex (e.g., Cullin). An increase in the co-precipitated proteins in the presence of the PROTAC indicates ternary complex formation.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay directly measures the ubiquitination of the POI, a key step following ternary complex formation.
-
Cell Treatment:
-
Treat cells with the PROTAC at an effective concentration.
-
It is crucial to co-treat with a proteasome inhibitor (e.g., 1 µM MG-132) for 2-4 hours before lysis. This prevents the degradation of the ubiquitinated POI, allowing it to accumulate for detection.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with non-denaturing buffer.
-
Perform immunoprecipitation for the POI as described in the Co-IP protocol.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated POI and run on an SDS-PAGE gel.
-
Perform a Western blot and probe the membrane with an antibody that specifically recognizes ubiquitin or poly-ubiquitin chains.
-
A high molecular weight smear or laddering pattern appearing above the band for the POI in PROTAC-treated samples indicates successful ubiquitination.
-
Visualizations
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: Experimental workflow for optimizing PEG linker length in PROTACs.
Caption: Troubleshooting flowchart for poor PROTAC-mediated degradation.
References
Technical Support Center: HO-Peg22-OH Conjugation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid aggregation during HO-Peg22-OH conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern during its conjugation?
This compound is a homobifunctional polyethylene glycol (PEG) linker, meaning it has a reactive hydroxyl (-OH) group at both ends of the PEG chain.[1] For conjugation to proteins, these hydroxyl groups must first be activated. Once activated, the bifunctional nature of the linker allows it to react with functional groups on a protein, typically primary amines on lysine residues. A primary concern with using bifunctional linkers like this compound is the potential for intermolecular cross-linking, where a single PEG molecule links two or more protein molecules together. This cross-linking can lead to the formation of large, often insoluble, aggregates.[1]
Q2: What are the main causes of protein aggregation during this compound conjugation?
Several factors can contribute to protein aggregation during PEGylation:
-
Intermolecular Cross-linking: The bifunctional nature of this compound is a primary driver of aggregation, as it can physically link multiple protein molecules.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the probability of intermolecular interactions and aggregation.[2][3]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can affect the stability and solubility of the protein. Deviating from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.
-
High Molar Excess of PEG: Using a large excess of the activated PEG reagent can lead to extensive and uncontrolled modification of the protein surface, which may induce conformational changes and subsequent aggregation.
-
Pre-existing Aggregates: If the initial protein sample contains even a small amount of aggregates, these can act as seeds, accelerating the aggregation process during the conjugation reaction.
Q3: How can I detect and quantify protein aggregation?
Several methods can be used to monitor aggregation:
-
Visual Inspection: The simplest method is to look for visible turbidity or precipitation in the reaction mixture.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm can indicate the presence of soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of aggregate formation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of high-molecular-weight species in the chromatogram is a clear indicator of aggregation.
Troubleshooting Guide
This section provides specific strategies to minimize aggregation during your this compound conjugation experiments.
Optimizing Reaction Conditions
Optimizing the reaction parameters is a critical first step in preventing aggregation.
Table 1: Recommended Starting Conditions and Troubleshooting for this compound Conjugation
| Parameter | Recommended Range | Troubleshooting Action if Aggregation Occurs | Rationale |
| Protein Concentration | 1-5 mg/mL | Decrease the protein concentration. | Lower concentrations reduce the proximity of protein molecules, decreasing the likelihood of intermolecular cross-linking. |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | Start with a lower molar ratio (e.g., 5:1) and incrementally increase. | A lower excess of the bifunctional linker minimizes the chances of multiple PEG molecules binding to a single protein or cross-linking multiple proteins. |
| pH | 6.5 - 8.0 | Test a range of pH values within the protein's stability range. A slightly lower pH (around 6.5-7.0) can sometimes favor more controlled conjugation. | pH affects the reactivity of target functional groups (e.g., lysine amines) and the overall stability of the protein. |
| Temperature | 4°C to Room Temperature (25°C) | Perform the reaction at a lower temperature (e.g., 4°C). | Lowering the temperature slows down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking and aggregation. |
| Reaction Time | 2 - 24 hours | Reduce the reaction time. | Shorter reaction times can limit the extent of conjugation and potential side reactions that may lead to aggregation. |
| Buffer Composition | Phosphate, HEPES, or Borate buffers | Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete in the reaction. Maintain an ionic strength of 50-150 mM NaCl. | The appropriate buffer system is crucial for maintaining protein stability. Adequate ionic strength can help to minimize non-specific electrostatic interactions. |
Experimental Workflow for Optimizing Reaction Conditions
References
Technical Support Center: Enhancing the Stability of PEGylated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the stability of your PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for PEGylated compounds?
A1: PEGylated compounds are susceptible to three main degradation pathways:
-
Hydrolysis: Cleavage of chemical bonds due to reaction with water. This is particularly relevant for certain linker chemistries used to attach PEG to the molecule of interest. Ester-based linkers, for example, are prone to hydrolysis.
-
Oxidation: Degradation of the polyethylene glycol (PEG) chain itself through reaction with oxygen or reactive oxygen species (ROS). The ether backbone of PEG is susceptible to oxidative cleavage, which can lead to chain scission and the formation of impurities such as aldehydes and formates.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of transition metals.[2]
-
Enzymatic Degradation: While PEG itself is generally considered resistant to enzymatic degradation in mammals, the linkage between PEG and the therapeutic molecule, or the therapeutic molecule itself, can be susceptible to enzymatic cleavage.[3][4] In some specific biological environments, certain enzymes may be able to degrade the PEG chain.[4]
Q2: How does the length of the PEG chain affect the stability of a PEGylated compound?
A2: The length of the PEG chain can have a significant impact on stability:
-
Steric Hindrance: Longer PEG chains provide a greater steric shield around the therapeutic molecule, which can protect it from enzymatic degradation and recognition by the immune system. This increased steric hindrance can also reduce aggregation.
-
Conformational Stability: The effect of PEG chain length on the conformational stability of the attached protein is complex and can be stabilizing, destabilizing, or have no effect. Shorter PEG chains may impart less stability than longer chains in some cases.
-
Overall Stability: Longer PEG chains have been shown to improve the thermal stability of the overall network in cross-linked PEG hydrogels.
Q3: What is the impact of linker chemistry on the stability of PEGylated compounds?
A3: The chemical linker used to conjugate PEG to the therapeutic molecule is a critical determinant of the overall stability of the PEGylated compound.
-
Hydrolytic Stability: Linkers containing ester bonds are susceptible to hydrolysis, which can lead to the premature release of the PEG chain ("de-PEGylation"). Amide bonds are generally more stable to hydrolysis than ester bonds.
-
Cleavable vs. Non-Cleavable Linkers: Some applications utilize intentionally cleavable linkers that are designed to release the therapeutic molecule at a specific site of action (e.g., in the acidic environment of a tumor). Non-cleavable linkers are designed to remain intact and provide long-term stability.
Q4: How do storage conditions affect the stability of PEGylated compounds?
A4: Storage conditions play a crucial role in maintaining the stability of PEGylated compounds.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation. Therefore, most PEGylated products are stored at refrigerated (2-8°C) or frozen temperatures. However, freeze-thaw cycles can also lead to degradation for some PEGylated proteins.
-
pH: The pH of the formulation can significantly impact the hydrolytic stability of the linker and the conformational stability of the protein. The optimal pH for stability needs to be determined for each specific PEGylated compound.
-
Light and Oxygen: Exposure to light and oxygen can promote oxidative degradation of the PEG chain. Storing PEGylated compounds in light-protected containers and under an inert atmosphere (e.g., nitrogen or argon) can minimize this degradation pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of PEGylated compounds.
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity | 1. De-PEGylation: The PEG chain has detached from the therapeutic molecule due to linker instability (e.g., hydrolysis).2. Aggregation: The PEGylated compound is forming aggregates, which can lead to loss of function.3. Conformational changes: The PEGylation process or storage conditions have altered the three-dimensional structure of the therapeutic protein. | 1. Analyze linker stability: Use techniques like mass spectrometry to check for de-PEGylation.2. Optimize formulation: Adjust pH, ionic strength, or add excipients to minimize aggregation.3. Assess conformational stability: Use circular dichroism or fluorescence spectroscopy to monitor protein folding. |
| Presence of unexpected peaks in chromatography (SEC/RP-HPLC) | 1. Degradation products: The peaks could be due to de-PEGylated species, PEG fragments from oxidation, or aggregated forms.2. Isomers: If multiple PEGylation sites are possible, the peaks may represent different positional isomers.3. Unreacted starting materials: The sample may contain residual un-PEGylated protein or free PEG. | 1. Characterize peaks: Use mass spectrometry to identify the unexpected species.2. Optimize PEGylation reaction: Control reaction conditions to favor a single isomer if possible.3. Improve purification: Use appropriate chromatography techniques (e.g., ion exchange) to separate isomers and remove impurities. |
| Inconsistent results between batches | 1. Variability in PEG reagent: The molecular weight distribution or purity of the PEG reagent may differ between lots.2. Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can affect the degree and sites of PEGylation.3. Differences in storage and handling: Inconsistent storage temperatures or exposure to light/oxygen can lead to variable degradation. | 1. Characterize incoming PEG: Analyze the molecular weight distribution of each new lot of PEG reagent.2. Standardize PEGylation protocol: Tightly control all reaction parameters.3. Implement strict storage protocols: Ensure all batches are stored under identical, controlled conditions. |
| Evidence of oxidation (e.g., formation of aldehydes, formates) | 1. Exposure to oxygen/light: The PEG chain is undergoing oxidative degradation.2. Presence of transition metals: Metal ions can catalyze the oxidation of PEG.3. Inappropriate storage temperature: Higher temperatures accelerate oxidation. | 1. Protect from light and oxygen: Store in amber vials and purge with an inert gas.2. Use chelating agents: Add excipients like EDTA to chelate metal ions.3. Optimize storage temperature: Store at recommended refrigerated or frozen conditions. |
Data Presentation
The following tables summarize quantitative data on the stability of PEGylated compounds compared to their unmodified counterparts.
Table 1: Comparison of Half-Life for PEGylated vs. Unmodified Interferon Alfa
| Compound | Half-Life (hours) | Fold Increase | Reference |
| Interferon alfa-2a | ~2-3 | - | |
| Peginterferon alfa-2a (40 kDa branched PEG) | ~50-80 | ~17-40 | |
| Interferon alfa-2b | ~2-3 | - | |
| Peginterferon alfa-2b (12 kDa linear PEG) | ~30-45 | ~10-23 |
Table 2: Effect of PEGylation on the Thermal Stability of Cytochrome c
| Compound | Temperature (°C) | Half-life (hours) | Reference |
| Native Cytochrome c | 70 | 4.00 | |
| Cyt-c-PEG-4 | 70 | 6.84 | |
| Cyt-c-PEG-8 | 70 | 9.05 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the stability of PEGylated compounds.
Protocol 1: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric form of a PEGylated protein from its aggregates.
Materials:
-
PEGylated protein sample
-
SEC column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm)
-
Mobile phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
HPLC system with UV detector
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatography: Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 30-40 minutes).
-
Detection: Monitor the elution profile at 280 nm (for proteins) or using a refractive index (RI) detector for compounds without a chromophore.
-
Data Analysis: Integrate the peaks corresponding to the monomer and aggregates. Calculate the percentage of monomer and aggregates based on the peak areas.
Protocol 2: Characterization of Degradation Products by Mass Spectrometry (MS)
Objective: To identify and characterize degradation products of a PEGylated compound, such as de-PEGylated species or oxidized PEG fragments.
Materials:
-
PEGylated compound sample (stressed and unstressed)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C4 or C8 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Sample preparation reagents (e.g., desalting columns)
Procedure:
-
Sample Preparation: Desalt the protein sample to remove non-volatile salts. For analysis of the PEG chain, enzymatic digestion of the protein may be necessary.
-
LC Separation:
-
Equilibrate the reversed-phase column with 95% mobile phase A and 5% mobile phase B.
-
Inject the sample onto the column.
-
Elute the components using a gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
-
MS Analysis:
-
Ionize the eluting compounds using electrospray ionization (ESI).
-
Acquire mass spectra in a suitable mass range to cover the expected masses of the intact PEGylated compound and its degradation products.
-
Perform tandem MS (MS/MS) on ions of interest to obtain fragmentation data for structural elucidation.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the intact compound and any degradation products.
-
Analyze the fragmentation patterns from MS/MS data to identify the sites of modification or degradation.
-
Protocol 3: In Vitro Enzymatic Degradation Assay
Objective: To assess the susceptibility of a PEGylated compound to enzymatic degradation.
Materials:
-
PEGylated compound
-
Relevant enzyme (e.g., a specific protease, or a mixture like plasma)
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., trifluoroacetic acid)
-
Analysis method (e.g., RP-HPLC, SDS-PAGE)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the PEGylated compound at a known concentration with the enzyme in the incubation buffer. Include a control sample without the enzyme.
-
Incubation: Incubate the reaction mixture at a physiological temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples from each time point using a suitable method (e.g., RP-HPLC) to quantify the amount of remaining intact PEGylated compound.
-
Data Analysis: Plot the percentage of intact compound remaining versus time to determine the degradation rate.
Mandatory Visualizations
Caption: Major degradation pathways of PEGylated compounds.
Caption: Workflow for assessing the stability of PEGylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The First Step in Polyethylene Glycol Degradation by Sphingomonads Proceeds via a Flavoprotein Alcohol Dehydrogenase Containing Flavin Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
challenges in working with homobifunctional linkers
Welcome to the Technical Support Center for homobifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are homobifunctional linkers and what are their primary applications?
Homobifunctional linkers are chemical reagents that possess two identical reactive groups at either end of a spacer arm.[1] They are primarily used in single-step reactions to crosslink molecules with the same functional groups.[1] Common applications include studying protein-protein interactions, stabilizing protein subunit arrangements, and creating polymeric conjugates.[2][3] A widely used example is Disuccinimidyl suberate (DSS), which contains two amine-reactive N-hydroxysuccinimide (NHS) esters.[2]
Q2: What is the most significant challenge when using NHS ester-based homobifunctional linkers?
The primary challenge is the hydrolysis of the NHS ester in aqueous solutions. This competing reaction with water inactivates the linker by converting the NHS ester to a non-reactive carboxylic acid, which reduces the efficiency of the desired conjugation with primary amines on the target molecule. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
Q3: How does pH affect the efficiency of amine-reactive crosslinking with NHS esters?
The pH of the reaction buffer is a critical factor. For NHS esters, a pH range of 7.2 to 8.5 is generally optimal for reacting with primary amines. In this range, the primary amines are sufficiently deprotonated and nucleophilic. At a lower pH, the amine groups are more likely to be protonated (-NH₃⁺) and thus less reactive. Conversely, at a higher pH, the rate of NHS-ester hydrolysis increases significantly, reducing the amount of active crosslinker available.
Q4: Which buffers should be avoided when working with NHS ester crosslinkers?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, which can significantly reduce the conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.
Q5: How can I control the stoichiometry of the crosslinking reaction to avoid aggregation?
Controlling the stoichiometry is crucial to prevent unwanted polymerization and aggregation. This can be managed by:
-
Optimizing the Molar Ratio: A common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein. However, this should be empirically determined for each specific system.
-
Protein Concentration: Using dilute protein solutions can favor intramolecular crosslinking (within the same molecule), while higher protein concentrations are more likely to result in intermolecular crosslinking (between different molecules).
-
Reaction Time and Temperature: Shorter incubation times or performing the reaction at a lower temperature (e.g., 4°C) can help to reduce the extent of the reaction and minimize over-crosslinking.
Q6: What are some common side reactions with NHS ester crosslinkers besides hydrolysis?
While NHS esters are highly reactive with primary amines, they can also react with other nucleophilic groups, although generally to a lesser extent. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than the amide bond formed with primary amines.
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity.
Q7: How should I store and handle homobifunctional linkers like DSS?
NHS esters such as DSS are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, it is important to allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble linkers that require an organic solvent like DMSO or DMF, it is crucial to use an anhydrous (dry) solvent to prepare stock solutions to minimize hydrolysis. It is recommended to prepare stock solutions fresh for each experiment.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers like Tris and glycine. |
| Inaccessible primary amines on the target protein | The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm to improve accessibility. |
| Incorrect molar ratio of crosslinker to protein | Optimize the molar excess of the crosslinker. A 10- to 50-fold molar excess is a common starting point, but titration may be necessary. |
| Low protein concentration | Increase the concentration of the protein to favor intermolecular crosslinking. |
Problem 2: Protein Precipitation or Aggregation During/After Crosslinking
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Over-crosslinking | Reduce the molar excess of the crosslinker. Perform a titration experiment to find the optimal concentration that does not cause precipitation. |
| Hydrophobicity of the crosslinker | If using a water-insoluble crosslinker like DSS, consider switching to a water-soluble analogue such as BS3 to improve the solubility of the conjugate. |
| Change in protein pI | The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can reduce solubility. Consider adjusting the buffer pH. |
| Denaturation of the protein | The reaction conditions or the modification itself may cause the protein to denature. Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C). |
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.5 | Room Temperature | 125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 10-125 minutes |
Table 2: Recommended Reaction Conditions for Amine-Reactive Homobifunctional Linkers (e.g., DSS)
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Avoid Tris and glycine as they contain competing primary amines. |
| Crosslinker to Protein Molar Ratio | 10-50 fold molar excess | The optimal ratio should be determined empirically. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can slow the reaction rate and provide better control. |
| Reaction Time | 30 minutes to 2 hours | Can be extended at lower temperatures. |
| Quenching Reagent | 20-100 mM Tris or Glycine | Added to stop the reaction by consuming excess crosslinker. |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using DSS
This protocol provides a starting point for crosslinking two proteins using Disuccinimidyl suberate (DSS).
Materials:
-
DSS Crosslinker
-
Anhydrous DMSO or DMF
-
Protein samples in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Equilibrate DSS: Allow the vial of DSS to come to room temperature before opening to prevent moisture condensation.
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 10-25 mM. For example, dissolve 2 mg of DSS in 216 µL of DMSO for a 25 mM solution.
-
Prepare Protein Sample: Ensure your protein sample is in an amine-free buffer at a known concentration.
-
Initiate Crosslinking: Add the DSS stock solution to the protein sample. A 20- to 50-fold molar excess of crosslinker is a common starting point for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Remove Excess Reagents: Purify the crosslinked product to remove unreacted crosslinker and quenching buffer using a desalting column (size exclusion chromatography) or dialysis.
Protocol 2: Analysis of Crosslinked Products by SDS-PAGE
Materials:
-
Vertical electrophoresis chamber and power supply
-
Acrylamide/bis-acrylamide solution
-
Gel casting buffers (Tris-HCl)
-
2X Laemmli loading buffer
-
10X Running buffer
-
Protein molecular weight markers
-
Coomassie stain or other protein stain
Procedure:
-
Sample Preparation: To your crosslinked protein sample, add an equal volume of 2X Laemli loading buffer.
-
Denaturation: Boil the sample at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: After electrophoresis, stain the gel with Coomassie blue to visualize the protein bands. Crosslinked complexes will appear as higher molecular weight bands compared to the non-crosslinked control.
-
Destaining: Destain the gel until clear bands are visible against a clear background.
Protocol 3: Purification of Crosslinked Products by Size Exclusion Chromatography (SEC)
Materials:
-
SEC column appropriate for the molecular weight range of your expected products
-
Chromatography system (e.g., FPLC)
-
Degassed and filtered mobile phase (e.g., PBS)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least one column volume of the mobile phase.
-
Sample Preparation: Ensure your quenched and crosslinked sample is clear and free of particulates by centrifugation or filtration (0.22 µm filter).
-
Sample Injection: Inject the sample onto the column.
-
Elution and Fraction Collection: Elute the sample isocratically with the mobile phase. Larger molecules (crosslinked complexes) will elute before smaller molecules (monomeric proteins and excess reagents). Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE or other methods to identify the fractions containing the purified crosslinked product.
Protocol 4: Characterization of Crosslinked Products by Mass Spectrometry (MS)
Procedure:
-
In-gel Digestion: Excise the protein bands of interest (the higher molecular weight crosslinked bands) from the SDS-PAGE gel. Destain the gel pieces and perform in-gel digestion with a protease such as trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel pieces.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the crosslinked peptides. This will provide information on which amino acid residues are linked, offering insights into the protein-protein interaction sites.
Visualizations
Caption: Competing reaction pathways for an NHS ester linker.
Caption: A logical workflow for troubleshooting low conjugation efficiency.
Caption: A typical experimental workflow for crosslinking and analysis.
References
Technical Support Center: Optimizing HO-PEG22-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction pH during the coupling of HO-PEG22-OH.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in this compound coupling reactions?
The terminal hydroxyl groups of this compound are not inherently reactive towards common functional groups like amines. Therefore, a two-step process is typically required: activation of the hydroxyl groups followed by conjugation to the target molecule.[1] pH is a critical parameter because it influences both the activation and the subsequent coupling steps. For the coupling reaction, the pH must be optimized to ensure the nucleophilicity of the target functional group (e.g., deprotonation of an amine) while minimizing side reactions like the hydrolysis of the activated PEG intermediate.[2][3]
Q2: What are the common methods for activating the hydroxyl groups of this compound?
Common activation strategies include:
-
Oxidation to Carboxylic Acids: The terminal hydroxyl groups can be oxidized to carboxylic acids. These can then be activated with carbodiimide chemistry (e.g., EDC/NHS) to form amine-reactive NHS esters.
-
Activation with Sulfonyl Chlorides: Reagents like tresyl chloride or tosyl chloride convert the hydroxyl groups into good leaving groups, making them susceptible to nucleophilic substitution by amines or thiols.[2]
-
Activation with N,N'-Disuccinimidyl Carbonate (DSC): DSC reacts with the hydroxyl groups to form succinimidyl carbonates, which are reactive towards primary amines.[4]
-
Mitsunobu Reaction: This one-step reaction allows for the direct conversion of the terminal hydroxyl groups into a variety of functional groups, including azides, amines, and thiols, by reacting the PEG-diol with a suitable nucleophile in the presence of a phosphine and an azodicarboxylate.
Q3: How do I choose the optimal pH for my specific coupling reaction?
The optimal pH depends on the activation chemistry used and the nature of the nucleophile on the molecule to be coupled. For coupling to primary amines (e.g., on proteins or peptides), a slightly alkaline pH is generally preferred to ensure the amine is deprotonated and thus nucleophilic. However, at very high pH, the hydrolysis of the activated PEG can become a significant competing reaction, reducing the overall yield. It is crucial to perform small-scale trial reactions at different pH values to determine the optimal conditions for your specific system.
Q4: Can I selectively activate only one of the hydroxyl groups on this compound?
Yes, achieving mono-activation of a symmetrical diol like this compound is possible and often desirable to prevent cross-linking of target molecules. Strategies to favor mono-PEGylation include:
-
Using a large excess of the PEG-diol during the activation step and then purifying the mono-activated species.
-
Employing specific reaction conditions, such as in the silver oxide-mediated monotosylation of PEGs, which has been shown to yield a high percentage of the monofunctional product.
-
For N-terminal PEGylation of proteins, controlling the reaction pH between 6.5 and 7.5 can provide selectivity for the N-terminal amine, which generally has a lower pKa than the epsilon-amine of lysine residues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inefficient activation of this compound. 2. Suboptimal reaction pH for coupling. 3. Hydrolysis of the activated PEG derivative. 4. Inactive functional groups on the target molecule. | 1. Confirm the successful activation of the PEG using analytical techniques like NMR or mass spectrometry before proceeding with the conjugation. 2. Perform a pH screening experiment (e.g., from pH 6.5 to 8.5) to identify the optimal pH for your specific reaction. 3. Use freshly prepared activated PEG and consider performing the reaction in anhydrous conditions if the activated species is moisture-sensitive. 4. Ensure the target molecule is fully dissolved and its reactive groups are available. |
| Protein/Peptide Aggregation During Reaction | 1. Cross-linking caused by di-activated this compound. 2. Poor solubility of the peptide or the PEG-peptide conjugate. 3. Suboptimal pH leading to isoelectric point precipitation. | 1. Ensure your activation strategy favors mono-activation. Reduce the molar ratio of activated PEG to your protein/peptide. 2. Add organic co-solvents like DMSO or DMF (up to 30% v/v) to improve solubility. 3. Adjust the reaction pH to be at least one unit away from the isoelectric point (pI) of your protein/peptide. |
| High Polydispersity of the Final Product | 1. The molar ratio of activated PEG to the target molecule is too high, leading to multiple PEGylations. 2. Multiple reactive sites on the target molecule have similar accessibility and reactivity. | 1. Systematically decrease the molar ratio of activated PEG to the target molecule. 2. Adjust the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity on a protein). |
Quantitative Data on pH Effects
The optimal pH for coupling is a trade-off between maximizing the reactivity of the nucleophile and minimizing the hydrolysis of the activated PEG. The tables below summarize the impact of pH on these competing reactions for common PEGylation chemistries.
Table 1: Effect of pH on Amine Reactivity and NHS-Ester Hydrolysis
| pH | Relative Amine Reactivity | Half-life of NHS-Ester Hydrolysis | Comments |
| 7.0 | Low | > 2 hours | N-terminal amines are more reactive than lysine ε-amines. |
| 7.4 | Moderate | > 120 minutes | A good starting point for balancing reactivity and stability. |
| 8.0 | High | ~ 30 minutes | Increased risk of hydrolysis. |
| 8.5 | Very High | ~ 15 minutes | Often optimal for rapid reactions, but requires careful timing. |
| 9.0 | Very High | < 9 minutes | Hydrolysis is very rapid, potentially leading to lower yields. |
Table 2: Recommended pH Ranges for Different HO-PEG-OH Coupling Chemistries
| Activation Method | Coupling to Nucleophile | Recommended pH Range | Reference(s) |
| Oxidation to -COOH, then EDC/NHS activation | Primary Amine | Activation: 4.5-6.0, Coupling: 7.0-8.5 | |
| Tresyl Chloride Activation | Primary Amine | 7.5-8.5 | |
| N,N'-Disuccinimidyl Carbonate (DSC) Activation | Primary Amine | 7.0-9.0 | |
| Epoxide Activation | Hydroxyl | 8.5-9.5 | |
| Tosylation, then SN2 reaction | Thiol | Neutral to slightly basic |
Experimental Protocols
Protocol 1: Two-Step Activation and Coupling via Oxidation and NHS-Ester Formation
This protocol describes the conversion of the terminal hydroxyl groups of this compound to carboxylic acids, followed by activation to an NHS-ester for coupling to a primary amine-containing molecule.
Step 1: Oxidation of this compound to Dicarboxylic Acid
-
Dissolve this compound in acetone and cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will indicate the progress of the oxidation.
-
Once the starting material is consumed (monitored by TLC), quench the reaction by the slow addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude dicarboxylic acid PEG.
-
Purify the product by column chromatography on silica gel.
Step 2: NHS Activation and Coupling to an Amine
-
Dissolve the purified HOOC-PEG-COOH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N-hydroxysuccinimide (NHS) (2.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.5).
-
Add the activated PEG-NHS ester solution to the amine solution. The molar ratio of activated PEG to the amine should be optimized, with a starting point of 3:1.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC).
Protocol 2: One-Step Coupling via the Mitsunobu Reaction
The Mitsunobu reaction provides a direct method for converting the hydroxyl groups of this compound to other functionalities.
-
Dissolve this compound (1 equivalent), the nucleophile (e.g., a carboxylic acid or phthalimide, 2.2 equivalents), and triphenylphosphine (2.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography to remove the triphenylphosphine oxide byproduct.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling reactions.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with Hydroxyl-Terminated PEGs
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with hydroxyl-terminated polyethylene glycols (PEG-OH). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address common side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with hydroxyl-terminated PEGs?
A1: The primary side reactions involving hydroxyl-terminated PEGs are often related to the reactivity of the terminal hydroxyl groups and the stability of the polymer chain. Key side reactions include:
-
Intermolecular Dehydration (Etherification): Under acidic conditions or at elevated temperatures, two PEG-OH molecules can react to form a PEG-ether-PEG dimer, which has approximately double the molecular weight of the starting material. This can extend to form trimers and other higher molecular weight oligomers.[1]
-
Oxidation: The terminal hydroxyl groups are susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids (such as formic acid), and acetals.[2][3][4] This degradation can be accelerated by factors like exposure to air, transition metals, and light.[2] Oxidative degradation can also result in chain cleavage, altering the molecular weight distribution of your PEG.
-
Incomplete Reactions: Reactions may not proceed to completion due to factors like insufficient reaction time, suboptimal temperature, or inadequate catalyst activity, leaving unreacted PEG-OH in your product mixture.
-
Di-substitution in Mono-substitution Reactions: When reacting a di-functional PEG (HO-PEG-OH) with the intent of modifying only one hydroxyl group, it is common to get a statistical mixture of mono-substituted, di-substituted, and unreacted PEG.
-
Byproducts from Activating Agents: The reagents used to activate the hydroxyl group, such as tosyl chloride, can generate their own byproducts (e.g., salts) that need to be removed during purification.
-
Moisture-Related Side Products: The presence of water in the reaction can quench reagents and lead to the formation of undesirable side products. For instance, in the synthesis of methoxy-PEG (mPEG), water can lead to the formation of PEG diol.
Q2: How can I minimize the formation of PEG dimers and other oligomers during a reaction?
A2: The formation of PEG-ether-PEG dimers and higher oligomers is typically a result of intermolecular dehydration. To minimize this side reaction, consider the following strategies:
-
Control Reaction Conditions: Avoid strongly acidic conditions and high temperatures, as these can promote dehydration. If your reaction requires such conditions, try to use the mildest possible reagents and the lowest effective temperature.
-
Use of Protecting Groups: For di-functional PEGs where only mono-substitution is desired, a more controlled approach is to use a protecting group. This involves protecting one of the hydroxyl groups, carrying out the reaction on the unprotected group, and then deprotecting the first group. This strategy provides much better control over the reaction and significantly reduces the formation of di-substituted products and oligomers.
-
Stoichiometry Control: When attempting mono-functionalization of a PEG diol, using a sub-stoichiometric amount of your reagent relative to the PEG can help reduce the formation of the di-functionalized product, though this will leave unreacted diol.
Q3: What are the best practices to prevent the oxidation of my PEG-OH?
A3: Preventing the oxidation of PEG-OH is crucial for maintaining its integrity and preventing the formation of reactive impurities. Key preventative measures include:
-
Use of Antioxidants: The addition of antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or propyl gallate can effectively limit the formation of reactive impurities by preventing oxidation.
-
Inert Atmosphere: Whenever possible, conduct reactions and store PEG-OH under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Control of Storage Conditions: Store PEG-OH in a cool, dark place to minimize degradation from heat and light. Avoid contact with trace metals, as they can catalyze oxidation.
-
Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Functionalized PEG Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Optimize reaction temperature. - Ensure catalyst (if used) is active and present in the correct amount. |
| Side Reactions Consuming Starting Material | - To minimize dimerization, avoid high temperatures and acidic conditions. - For mono-substitution of diols, consider using a protecting group strategy for better control. |
| Moisture Contamination | - Use anhydrous solvents and reagents. - Perform the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). |
| Degradation of PEG | - Avoid harsh reaction conditions such as strong acids or oxidizing agents that can cause chain cleavage. |
Problem 2: Presence of High Molecular Weight Impurities in the Final Product
| Potential Cause | Troubleshooting & Purification Steps |
| PEG-Ether-PEG Dimer/Oligomer Formation | - Prevention: Control reaction conditions (avoid high heat and acid). - Purification: Utilize Size Exclusion Chromatography (SEC) to separate the higher molecular weight impurities. The larger dimer/oligomers will elute before the desired monomeric PEG product. |
| Di-substituted Product in Mono-substitution Reactions | - Prevention: Use a protecting group strategy for one of the hydroxyl groups. Alternatively, use a sub-stoichiometric amount of the activating reagent. - Purification: Purification can be challenging. Chromatographic methods like reversed-phase HPLC may be effective depending on the nature of the modification. |
Experimental Protocols
Protocol 1: General Procedure for Protecting One Hydroxyl Group of a PEG Diol
This protocol provides a general workflow for the mono-protection of a PEG diol, a key step in preventing di-substitution side reactions. A common protecting group for hydroxyls is the benzyl group.
-
Dissolution: Dissolve the HO-PEG-OH in an appropriate anhydrous solvent (e.g., toluene or THF) under an inert atmosphere.
-
Deprotonation: Add a slight molar excess of a strong base (e.g., sodium hydride) and stir the mixture to form the PEG alkoxide.
-
Addition of Protecting Group: Slowly add a slight molar excess of the protecting group reagent (e.g., benzyl bromide).
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching: Carefully quench the reaction by adding a protic solvent (e.g., methanol or water).
-
Purification: Purify the mono-protected PEG from the di-protected and unreacted starting material using column chromatography.
Protocol 2: Purification of Functionalized PEG using Precipitation
This method is useful for removing small molecule impurities, such as salts and excess reagents, from the PEG product.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a good solvent for the PEG product (e.g., dichloromethane or methanol).
-
Precipitation: Add the solution dropwise to a large volume of a cold non-solvent (e.g., diethyl ether or cold isopropanol) while stirring vigorously. The PEG product should precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the precipitate with the cold non-solvent to remove any remaining impurities.
-
Drying: Dry the purified PEG product under vacuum.
Visualizing Workflows and Pathways
Caption: A controlled workflow for achieving mono-functionalization of a PEG diol.
Caption: Key side reaction pathways originating from hydroxyl-terminated PEG.
References
strategies to improve the efficiency of PROTACs
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during PROTAC experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A1: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][2]
To avoid or mitigate the hook effect:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect.[1]
-
Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.
-
Ternary Complex Assays: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help you understand the relationship between ternary complex formation and the observed degradation profile.
Q2: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A2: There are several potential reasons why a PROTAC may not be effective. Here's a troubleshooting guide to address this common issue:
-
Poor Cell Permeability: PROTACs are often large molecules that struggle to cross the cell membrane.
-
Lack of Target Engagement: The PROTAC may not be binding to the target protein or the E3 ligase inside the cell.
-
Inefficient Ternary Complex Formation: The PROTAC may bind to both the target and the E3 ligase individually but fail to bring them together in a stable ternary complex.
-
Unproductive Ternary Complex: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.
-
PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium or inside the cell.
-
Low E3 Ligase Expression: The chosen E3 ligase may not be sufficiently expressed in the experimental cell line.
Q3: My PROTAC shows off-target effects. How can I improve its selectivity?
A3: Off-target effects can arise from the PROTAC degrading proteins other than the intended target. Strategies to improve PROTAC selectivity include:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.
-
Modify the Linker: The linker's length, composition, and attachment points can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker can improve selectivity.
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.
-
Modify the E3 Ligase Ligand: For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce off-target degradation of zinc-finger proteins.
Troubleshooting Guides
Guide 1: Low or No Target Degradation
This guide provides a step-by-step approach to troubleshoot experiments where the PROTAC fails to degrade the target protein.
References
Technical Support Center: Addressing Solubility Issues of PEGylated Molecules
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common solubility issues encountered during experiments with PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used?
A1: PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1] This process is widely used in the pharmaceutical industry to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] Key benefits of PEGylation include:
-
Increased Solubility: PEG is a hydrophilic polymer that can significantly enhance the water solubility of hydrophobic drugs and proteins.[1][2]
-
Prolonged Half-Life: The increased size of PEGylated molecules reduces their clearance by the kidneys, extending their circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG chains can mask the molecule from the host's immune system, reducing the risk of an immune response.
-
Improved Stability: PEGylation can protect molecules from enzymatic degradation and increase their thermal and chemical stability.
Q2: What are the common causes of solubility issues with PEGylated molecules?
A2: While PEGylation generally improves solubility, several factors can lead to poor solubility or aggregation of the final conjugate:
-
Incomplete PEGylation: If the PEGylation reaction is incomplete, the presence of unmodified or partially modified molecules can lead to heterogeneity and reduced overall solubility.
-
High Molecular Weight of PEG: While larger PEGs can improve pharmacokinetic properties, they can also lead to increased viscosity and, in some cases, reduced solubility, especially at high concentrations.
-
Protein Denaturation: The reaction conditions used for PEGylation (e.g., pH, temperature) can sometimes lead to the denaturation and subsequent aggregation of proteins.
-
Buffer Conditions: The pH and ionic strength of the formulation buffer can significantly impact the solubility of the PEGylated molecule. Solubility is often lowest near the protein's isoelectric point.
-
High Concentration: At high concentrations, PEGylated molecules can exhibit increased viscosity and a higher propensity for aggregation.
Q3: How does the molecular weight of PEG affect the solubility of the conjugated molecule?
A3: The molecular weight of the attached PEG chain is a critical factor influencing the properties of the resulting conjugate. Generally, higher molecular weight PEGs lead to a greater increase in the hydrodynamic size of the molecule, which can enhance its in vivo half-life. However, the effect on solubility can be more complex. Studies have shown that for some molecules, increasing the PEG molecular weight enhances solubility up to a certain point, after which it may decrease or lead to increased viscosity.
Troubleshooting Guides
Guide 1: Precipitate Observed After PEGylation Reaction
If you observe a precipitate after your PEGylation reaction, follow these steps to troubleshoot the issue.
Logical Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for post-PEGylation precipitation.
Guide 2: High Viscosity or Gel Formation at High Concentrations
High viscosity can be a challenge when formulating highly concentrated solutions of PEGylated molecules.
Troubleshooting Steps:
-
Evaluate PEG Molecular Weight: If possible, test PEGylating your molecule with a lower molecular weight PEG. Branched PEGs may also offer a way to increase the hydrodynamic size while minimizing viscosity compared to linear PEGs of the same molecular weight.
-
Optimize Buffer Conditions:
-
pH: Screen a range of pH values to find the point of minimum viscosity.
-
Ionic Strength: Vary the salt concentration (e.g., 0-150 mM NaCl) to identify conditions that reduce intermolecular interactions.
-
-
Screen Excipients: Certain excipients can act as viscosity-lowering agents. Evaluate the effect of adding small amounts of:
-
Amino acids (e.g., arginine, proline)
-
Sugars (e.g., sucrose, trehalose)
-
Surfactants (e.g., polysorbate 20 or 80) at low concentrations.
-
Data Presentation
Table 1: Effect of PEG Molecular Weight on the Solubility of Simvastatin in Solid Dispersions
| PEG Molecular Weight ( g/mol ) | Drug:Carrier Ratio | Saturated Solubility (µg/mL) |
| - (Intact Drug) | - | 8.74 |
| 6000 | 1:7 | - |
| 12000 | 1:7 | 24.83 |
| 20000 | 1:7 | - |
Data summarized from a study on simvastatin solid dispersions, which showed that PEG 12000 at a 1:7 ratio provided the highest saturated solubility.
Table 2: Effect of PEG 6000 Concentration on the Solubility of Gliclazide
| PEG 6000 Concentration (% w/v) | Solubility Increase (fold) | Gibbs Free Energy (ΔG°) |
| 2 | 1.34 | -0.17 |
| 4 | 1.62 | -0.29 |
| 6 | 1.94 | -0.41 |
| 8 | 2.22 | -0.50 |
| 10 | 2.57 | -0.59 |
| 12 | 2.92 | -0.67 |
| 14 | 3.28 | -0.74 |
| 16 | 3.65 | -0.81 |
| 18 | 4.04 | -0.87 |
This table demonstrates the increase in gliclazide solubility with increasing concentrations of PEG 6000, with all changes showing a spontaneous nature as indicated by the negative Gibbs free energy.
Experimental Protocols
Protocol 1: General Kinetic Solubility Assay
This protocol outlines a general method for assessing the kinetic solubility of a PEGylated molecule.
Materials:
-
PEGylated molecule stock solution in DMSO.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well microplate.
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer.
Procedure:
-
Prepare a serial dilution of your PEGylated molecule stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the DMSO serial dilution.
-
Rapidly add the assay buffer to each well to achieve the final desired concentrations.
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader or nephelometer. An increase in signal indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is a powerful tool for detecting and quantifying aggregates.
Experimental Workflow for SEC Analysis:
Caption: Workflow for analyzing aggregation using SEC.
Materials:
-
SEC column with an appropriate molecular weight range.
-
HPLC or FPLC system.
-
Mobile phase (a buffer in which the PEGylated molecule is soluble and does not interact with the column matrix).
-
Filtered and degassed PEGylated molecule sample.
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the detector (e.g., UV at 280 nm).
-
Inject a known concentration of the filtered PEGylated molecule sample.
-
Run the isocratic mobile phase at a constant flow rate.
-
Monitor the elution profile. Aggregates, having a larger hydrodynamic radius, will elute earlier than the monomeric species.
-
Integrate the peak areas to quantify the relative amounts of monomer, dimer, and higher-order aggregates.
Protocol 3: Characterization by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and can be used to assess the presence of aggregates.
Procedure:
-
Sample Preparation:
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and large particulates.
-
Ensure the sample concentration is within the instrument's optimal range.
-
-
Cuvette Preparation:
-
Thoroughly clean the cuvette with detergent and rinse extensively with filtered, deionized water.
-
Rinse the cuvette with the filtered assay buffer before adding the sample.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
The presence of larger species in the distribution indicates aggregation. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample. A low PDI value (e.g., <0.2) is indicative of a monodisperse sample.
-
Signaling Pathways and Mechanisms
Mechanism of Solubility Enhancement by PEGylation:
Caption: How PEGylation improves the solubility of hydrophobic molecules.
The hydrophilic nature of the polyethylene glycol chain is the primary reason for the increased solubility of PEGylated molecules. The repeating ether units of the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the attached molecule. This effectively "masks" the hydrophobic regions of the molecule, preventing self-aggregation and promoting its dissolution in aqueous media.
References
Technical Support Center: Linker Flexibility and Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of linker flexibility on ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of linker flexibility in ternary complex formation?
The linker in a heterobifunctional molecule like a PROTAC plays a crucial role in connecting the target protein ligand and the E3 ligase ligand.[1] Its flexibility is a key determinant of successful ternary complex formation (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2][3]
-
Impact on Conformation: A flexible linker can adopt a wider range of conformations, which can be advantageous in allowing the target protein and E3 ligase to find an optimal orientation for interaction.[4] However, excessive flexibility can also be detrimental, leading to a dynamic and unstable ternary complex.[4]
-
Steric Hindrance: The linker's length and flexibility must be optimized to avoid steric clashes between the target protein and the E3 ligase. A linker that is too short may prevent the two proteins from binding simultaneously, while a very long and flexible linker might not effectively bring them into proximity for a productive interaction.
-
Cooperativity: Linker properties can influence the cooperativity of ternary complex formation. Cooperativity refers to the change in binding affinity of one protein (e.g., E3 ligase) to the PROTAC once the other protein (target protein) is already bound. Linker design can either positively or negatively impact this cooperativity.
Q2: My PROTAC shows low degradation efficiency. Could the linker be the issue?
Yes, suboptimal linker design is a common reason for low degradation efficiency. Several factors related to the linker could be contributing to this issue:
-
Inefficient Ternary Complex Formation: The linker may not be facilitating a stable and productive ternary complex.
-
Poor Physicochemical Properties: The linker contributes to the overall properties of the PROTAC molecule. A poorly designed linker can lead to low solubility and poor cell permeability, preventing the PROTAC from reaching its intracellular target.
-
Unfavorable Conformation: Even if a ternary complex forms, the linker might orient the target protein and E3 ligase in a way that is not optimal for the transfer of ubiquitin to the target protein's lysine residues.
Q3: What is the "hook effect" and how does it relate to linker flexibility and ternary complex formation?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where high concentrations of the PROTAC lead to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the desired ternary complex. While not directly caused by linker flexibility, the stability of the binary complexes, which is influenced by the overall PROTAC structure including the linker, can contribute to the prominence of the hook effect.
Troubleshooting Guides
Issue 1: Inconsistent or no target degradation observed across different linker lengths.
-
Possible Cause: The tested linker lengths may be outside the optimal range for forming a productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize a broader range of linker lengths: It is crucial to explore a wider chemical space for the linker.
-
Vary linker composition: Besides length, the chemical nature of the linker (e.g., PEG-based, alkyl chain) can significantly impact solubility, cell permeability, and the conformation of the ternary complex. Consider synthesizing linkers with different compositions.
-
Confirm target and E3 ligase engagement: Use biophysical assays to verify that the PROTAC can bind to both the target protein and the E3 ligase independently.
-
Issue 2: Biophysical assays confirm ternary complex formation, but no degradation is observed in cells.
-
Possible Cause: Poor cell permeability of the PROTAC. The physicochemical properties of the linker can significantly affect the molecule's ability to cross the cell membrane.
-
Troubleshooting Steps:
-
Perform a cellular target engagement assay: Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can confirm if the PROTAC is binding to its target inside the cell.
-
Modify linker properties: Introduce moieties into the linker that can improve cell permeability, such as polyethylene glycol (PEG) units, but be mindful that this can also affect flexibility.
-
Assess metabolic stability: The linker can be a site of metabolic modification. Evaluate the stability of your PROTAC in cell lysates or with liver microsomes.
-
Issue 3: High variability in degradation levels between experimental repeats.
-
Possible Cause: The ternary complex may be unstable or highly dynamic. Linker flexibility can lead to multiple binding modes, some of which may be non-productive.
-
Troubleshooting Steps:
-
Introduce rigidity into the linker: Consider using more rigid linker structures, such as those containing cyclic moieties (e.g., piperazine, piperidine) or alkynes, to reduce conformational flexibility and potentially stabilize a productive ternary complex conformation.
-
Utilize advanced biophysical techniques: Techniques that can provide information on the kinetics and thermodynamics of ternary complex formation, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can offer insights into the stability of the complex.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from experiments evaluating the impact of linker length on PROTAC efficacy.
| PROTAC Variant | Linker Length (atoms) | Linker Type | Binary Affinity (Target, Kd, nM) | Binary Affinity (E3 Ligase, Kd, nM) | Ternary Complex Cooperativity (α) | Cellular Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| PROTAC-A | 8 | Alkyl | 50 | 200 | 5 | 150 | 85 |
| PROTAC-B | 12 | Alkyl | 55 | 210 | 15 | 50 | 95 |
| PROTAC-C | 16 | Alkyl | 60 | 190 | 8 | 200 | 70 |
| PROTAC-D | 12 | PEG | 52 | 195 | 12 | 75 | 90 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Interaction Analysis:
-
Flow the PROTAC over the chip at various concentrations to determine the binding kinetics (kon, koff) and affinity (KD) for the E3 ligase.
-
In a separate experiment, if possible, immobilize the target protein and flow the PROTAC over to determine its binary affinity for the target.
-
-
Ternary Complex Analysis:
-
Prepare a solution containing a constant, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Flow this mixture over the E3 ligase-immobilized chip.
-
The resulting sensorgrams will reflect the formation of the ternary complex. Analyze the data to determine the kinetics and affinity of the ternary interaction.
-
Cooperativity (α) can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.
-
Protocol 2: Western Blot for Cellular Target Degradation
Objective: To quantify the concentration-dependent degradation of the target protein by the PROTAC in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and image the blot.
-
Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Technical Support Center: Purification of HO-PEG22-OH Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying HO-PEG22-OH reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: Common impurities can include:
-
PEGs of varying lengths: The polymerization process can result in a distribution of polyethylene glycol chains with different numbers of repeating ethylene glycol units.
-
Unreacted starting materials: Depending on the synthesis route, residual starting materials may be present.
-
Byproducts of side reactions: Undesired chemical reactions can lead to the formation of impurities.
-
Catalyst residues: If a catalyst is used in the synthesis, trace amounts may remain in the reaction mixture.
Q2: Which purification technique is best suited for this compound?
A2: The optimal purification technique depends on the nature of the impurities and the desired final purity. Common and effective methods include:
-
Size-Exclusion Chromatography (SEC): Excellent for separating PEGs of different molecular weights.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating compounds based on hydrophobicity. Due to the polar nature of this compound, this method often requires careful optimization.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful alternative to RP-HPLC for highly polar compounds, providing better retention and separation.[1]
-
Precipitation: A straightforward method for bulk purification, where a non-solvent is added to precipitate the desired PEG.
Q3: How can I assess the purity of my purified this compound?
A3: Purity can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Using detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and identify any adducts or fragments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Size-Exclusion Chromatography (SEC) Troubleshooting
Problem: Poor resolution between this compound and impurities.
| Possible Cause | Solution |
| Inappropriate column choice | Select a column with a fractionation range suitable for the molecular weight of this compound (~987 Da) and the expected impurities. For example, a column with a range of 100 - 5,000 Da would be appropriate. |
| Column overloading | Reduce the sample concentration or injection volume. |
| Flow rate is too high | Decrease the flow rate to allow for better separation. |
| Inappropriate mobile phase | Ensure the mobile phase is a good solvent for the PEG and does not interact with the stationary phase. A common mobile phase is an aqueous buffer (e.g., phosphate-buffered saline). |
Reverse-Phase HPLC (RP-HPLC) & HILIC Troubleshooting
Problem: The this compound peak is broad or shows tailing.
| Possible Cause | Solution |
| Secondary interactions with the stationary phase | For RP-HPLC, use a column with end-capping to minimize interactions with residual silanol groups. Adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can also help. For HILIC, ensure proper column equilibration with the initial mobile phase to establish a stable water layer.[1] |
| Sample overload | Decrease the amount of sample injected onto the column. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
| Compound instability on the column | If degradation is suspected, consider using a different stationary phase or a milder mobile phase. |
Problem: this compound elutes in the void volume in RP-HPLC.
| Possible Cause | Solution |
| Compound is too polar for the stationary phase | Use a more polar stationary phase (e.g., a polar-embedded column or a phenyl-hexyl column). Alternatively, switch to HILIC, which is specifically designed for the retention of polar compounds.[1] |
| Mobile phase is too strong (high organic content) | Start with a lower percentage of organic solvent in your gradient. |
Precipitation Troubleshooting
Problem: Low yield of precipitated this compound.
| Possible Cause | Solution |
| Incomplete precipitation | Increase the volume of the anti-solvent or try a different anti-solvent. Ensure the mixture is sufficiently cooled and allowed to equilibrate for an adequate amount of time. |
| Co-precipitation of impurities | Optimize the solvent/anti-solvent ratio and the precipitation temperature to selectively precipitate the desired product. |
| Loss during washing | Use a cold anti-solvent for washing the precipitate to minimize re-dissolution. |
Experimental Protocols
Size-Exclusion Chromatography (SEC) Protocol
This protocol is a starting point for the purification of this compound.
| Parameter | Recommendation |
| Column | A high-resolution SEC column with a fractionation range of approximately 100 to 5,000 Da. |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4. |
| Flow Rate | 0.5 mL/min. |
| Injection Volume | 20 - 100 µL, depending on column dimensions and sample concentration. |
| Detection | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). |
| Calibration | Use PEG standards of known molecular weights to calibrate the column. |
Reverse-Phase HPLC (RP-HPLC) Gradient Protocol
This gradient is a suggestion and may require optimization.
| Time (minutes) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Precipitation Protocol
This is a general procedure that needs to be optimized for each specific reaction mixture.
-
Dissolution: Dissolve the crude this compound reaction mixture in a minimal amount of a good solvent (e.g., dichloromethane, methanol).
-
Precipitation: Slowly add a cold anti-solvent (e.g., diethyl ether, hexane) with stirring until the solution becomes cloudy and a precipitate forms.
-
Incubation: Place the mixture at a low temperature (e.g., 4°C or -20°C) for several hours to maximize precipitation.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the precipitate with a small amount of cold anti-solvent.
-
Drying: Dry the purified this compound under vacuum.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A logical approach to troubleshooting common purification problems.
References
Validation & Comparative
A Head-to-Head Comparison: HO-Peg22-OH versus Polydisperse PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison between monodisperse PEG linkers, exemplified by HO-Peg22-OH, and traditional polydisperse PEG linkers. By examining key performance metrics and providing supporting experimental data and protocols, this document aims to equip scientists with the necessary information to make informed decisions in their research and development endeavors.
At the heart of this comparison lies the fundamental difference in the chemical composition of these two classes of linkers. This compound is a monodisperse polyethylene glycol (PEG) linker, meaning it is a pure, single molecular species with a precise and defined chain length of 22 ethylene glycol units.[1][2] In stark contrast, polydisperse PEG linkers are a heterogeneous mixture of polymers with a range of chain lengths, characterized by an average molecular weight.[1][2] This inherent structural difference has profound implications for the resulting bioconjugate's characteristics, performance, and manufacturability.[3]
Key Performance Attributes: A Tabular Comparison
The uniformity of monodisperse PEG linkers translates into significant advantages in the final bioconjugate, particularly in the context of ADCs. The ability to control the precise drug-to-antibody ratio (DAR) and the overall homogeneity of the ADC product are paramount for ensuring consistent efficacy and a predictable safety profile.
| Feature | This compound (Monodisperse) | Polydisperse PEG Linkers | Rationale & Significance |
| Composition | Single, defined molecular weight and structure | Mixture of polymers with varying molecular weights | Homogeneity of the final conjugate is critical for consistent batch-to-batch reproducibility and simplified analytical characterization. |
| Purity | High purity (>95%) | Contains a distribution of PEG chain lengths | High purity of the linker ensures a more uniform ADC product, reducing the complexity of the final drug substance. |
| Drug-to-Antibody Ratio (DAR) | Precise and controlled | Average and distributed | A defined DAR is crucial for optimizing the therapeutic window. Heterogeneity in DAR can lead to a mixture of species with varying efficacy and toxicity profiles. |
| Pharmacokinetics (PK) | Improved and predictable | Variable and less predictable | The uniform PEG chain length leads to more predictable and consistent pharmacokinetic behavior, often resulting in a longer circulation half-life. |
| Immunogenicity | Potentially reduced | Higher risk | The heterogeneity of polydisperse PEGs can contribute to an increased immunogenic response against the linker itself. |
| Solubility | Excellent | Good | Both types of linkers enhance the solubility of hydrophobic payloads, but the defined nature of monodisperse PEGs allows for more precise control over the overall hydrophilicity of the ADC. |
Quantitative Performance Data
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
This table summarizes data from a study on affibody-drug conjugates, which demonstrates the trend of increasing PEG chain length on half-life and cytotoxicity. This is indicative of the benefits of using a defined-length monodisperse linker.
| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) | Reference |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 | |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 | |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 |
Note: This data is from a study on affibody-drug conjugates and is presented to illustrate the general trend of PEGylation. The PEG linkers used in this study were likely polydisperse, but the study highlights the significant impact of PEG chain length, a parameter that is precisely controlled with monodisperse linkers.
Table 2: Representative In Vitro Potency of an ADC with a Discrete PEG Linker
This table provides representative IC50 values for an ADC constructed with a discrete PEG linker, demonstrating the high potency achievable with this technology.
| Cell Line | Target Antigen | ADC with Discrete PEG Linker IC50 (ng/mL) | Reference |
| Karpas-299 | CD30 | ~10 |
Experimental Protocols
To facilitate the practical application of this information, detailed protocols for key experiments in ADC development and characterization are provided below.
Protocol 1: ADC Conjugation using a Discrete PEG Linker
This protocol outlines a typical procedure for conjugating a cytotoxic payload to an antibody using a maleimide-functionalized discrete PEG linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-PEG-Payload linker
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Add a 5-10 fold molar excess of the Maleimide-PEG-Payload linker to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated payload, linker, and other small molecules.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of an MTT assay to evaluate the cytotoxic potency of an ADC on target cancer cells.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the wells.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).
-
Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human tumor cell line (e.g., NCI-N87 for a HER2-targeting ADC)
-
Matrigel (optional)
-
ADC, unconjugated antibody, and vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously implant 5-10 million tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
-
ADC Administration:
-
Administer the ADC, unconjugated antibody, or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the planned dosing schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the key differences and workflows.
Caption: Structural representation of a monodisperse vs. a polydisperse PEG linker.
Caption: A simplified workflow illustrating the key stages of ADC development.
Conclusion
The selection of a linker is a pivotal decision in the design of bioconjugates, with profound consequences for the therapeutic's performance. While polydisperse PEG linkers have been historically utilized to improve the solubility and pharmacokinetic properties of drugs, the advent of monodisperse PEG linkers, such as this compound, represents a significant advancement in the field. The precise control over molecular weight and structure afforded by monodisperse PEGs leads to the production of more homogeneous, well-defined, and reproducible bioconjugates. This homogeneity translates into improved and more predictable pharmacokinetic profiles, potentially reduced immunogenicity, and a more consistent and optimizable therapeutic window. For researchers and drug developers aiming to create next-generation targeted therapies with enhanced efficacy and safety, the adoption of monodisperse PEG linkers is a compelling strategy.
References
A Head-to-Head Battle of Bioconjugation: HO-Peg22-OH vs. Heterobifunctional Linkers
In the intricate world of drug development and targeted therapeutics, the choice of a chemical linker can make or break the efficacy and safety of a bioconjugate. Researchers and scientists are often faced with a critical decision: whether to employ a homobifunctional linker, such as HO-Peg22-OH, or to leverage the versatility of heterobifunctional linkers. This guide provides an objective, data-driven comparison to illuminate the distinct advantages and disadvantages of each approach, empowering drug development professionals to make informed decisions for their specific applications, be it in the realm of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
At a Glance: Key Differences and Physicochemical Properties
The fundamental difference between this compound and heterobifunctional linkers lies in their reactive ends. This compound is a homobifunctional polyethylene glycol (PEG) linker, meaning it possesses two identical hydroxyl (-OH) functional groups at either end of its 22-unit PEG chain. In contrast, heterobifunctional linkers are engineered with two distinct reactive moieties, allowing for a more controlled and sequential conjugation process.[1][2][3][4] This structural variance has profound implications for their reactivity, the complexity of conjugation protocols, and the homogeneity of the final product.[5]
| Property | This compound | Heterobifunctional Linkers (Examples) |
| Functional Groups | Two identical hydroxyl (-OH) groups | Two different reactive groups (e.g., NHS-ester and Maleimide, Azide and Alkyne) |
| Reactivity | Low; requires activation of hydroxyl groups | High and specific to target functional groups (e.g., amines, thiols) |
| Conjugation Strategy | One-pot or two-step activation and conjugation | Sequential, two-step conjugation |
| Reaction Control | Prone to cross-linking and polymerization | High degree of control, minimizing side products |
| Product Homogeneity | Can result in a heterogeneous mixture of products | Generally yields a more homogeneous and well-defined product |
| Spacer Arm | Discrete 22-unit PEG chain | Variable; can be PEG, alkyl chains, or other moieties of different lengths |
| Solubility | High due to the hydrophilic PEG chain | Varies depending on the spacer arm; PEGylated versions offer high solubility |
Performance in Bioconjugation: A Comparative Analysis
The choice of linker directly impacts the efficiency of the conjugation reaction and the characteristics of the resulting bioconjugate. While direct head-to-head quantitative comparisons in single studies are scarce, a qualitative and semi-quantitative assessment can be made based on the established principles of their chemistries.
| Performance Metric | This compound | Heterobifunctional Linkers (e.g., NHS-PEG-Maleimide) | Rationale |
| Conjugation Efficiency | Moderate to High (post-activation) | High | Heterobifunctional linkers with activated esters (like NHS esters) and maleimides exhibit high reactivity towards their specific targets (amines and thiols, respectively), often leading to higher yields of the desired conjugate under optimized conditions. The efficiency of this compound conjugation is highly dependent on the success of the initial activation step. |
| Yield of Desired Product | Variable; can be lower due to side reactions | Generally Higher | The one-pot nature of homobifunctional conjugation can lead to the formation of homodimers and polymers, reducing the yield of the desired 1:1 conjugate. The sequential nature of heterobifunctional conjugation minimizes these side reactions. |
| Purity of Final Conjugate | Lower; often requires extensive purification | Higher | The controlled, stepwise reaction with heterobifunctional linkers results in a cleaner reaction mixture with fewer side products, simplifying the purification process. |
| Stability of Resulting Conjugate | High (Ether linkage post-activation and conjugation) | High (Amide and thioether bonds are generally stable) | The stability of the final conjugate is more dependent on the resulting covalent bonds than the linker type itself. Both approaches can yield stable conjugates. |
| Versatility | Limited to linking molecules with compatible activated groups | High | The wide array of available reactive groups in heterobifunctional linkers allows for the conjugation of a broader range of molecules with different functional groups. |
Visualizing the Conjugation Strategies
The difference in the conjugation workflow between homobifunctional and heterobifunctional linkers is a key consideration.
References
Flexible vs. Rigid Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in therapeutic development, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. This guide provides an objective comparison of flexible and rigid linkers in PROTAC design, supported by experimental data, to inform rational drug development.
The Critical Role of the Linker
The linker's primary function is to orchestrate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length, composition, and rigidity of the linker dictate the orientation and proximity of the two proteins within this complex. An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unproductive conformations, or instability, ultimately compromising degradation efficiency.
Comparative Analysis of Flexible and Rigid Linkers
PROTAC linkers are broadly categorized as flexible or rigid, each with distinct advantages and disadvantages that influence a PROTAC's performance.
Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, are prevalent in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[1][2] Approximately 55% of reported PROTACs utilize PEG linkers, while around 30% use alkyl chains.[2]
Rigid Linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[3] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
Key Performance Metrics:
The efficacy of a PROTAC is primarily evaluated by two parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
Quantitative Data Comparison
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax)
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| AR | VHL | Flexible (PEG) | Parent PROTAC 54 | 3000 | Exhibited degradation | |
| AR | VHL | Rigid | Disubstituted phenyl rings | No degradation | No degradation | |
| TBK1 | VHL | Flexible (Alkyl/Ether) | 7-11 atoms | No degradation | No degradation | |
| TBK1 | VHL | Flexible (Alkyl/Ether) | 12-29 atoms | Submicromolar | Up to 96% | |
| SMARCA2 | VHL | Rigid | Rigid elements (ACBI1) | 26 | Not Reported | |
| SMARCA2 | VHL | Flexible | Flexible (PROTAC 1) | 3.2 | Not Reported |
Table 2: Impact of Linker Type on Physicochemical and Pharmacokinetic Properties
| PROTAC | Linker Type | Key Finding | Observation | Reference |
| ERK5-VHL PROTAC 1 | Flexible (Alkyl) | Low Cell Permeability | Hydrophobic interactions with the linker lead to extended, more polar conformations in nonpolar environments, hindering cell permeability. | |
| ERK5-VHL PROTAC 2 | Flexible (PEG) | High Cell Permeability | The PEG linker allows the PROTAC to adopt similar conformations in both polar and nonpolar environments, facilitating cell permeability. | |
| General Observation | Flexible (Alkyl) | Hydrophobicity | Generally hydrophobic, which can negatively impact solubility. | |
| General Observation | Flexible (PEG) | Hydrophilicity | More hydrophilic than alkyl chains, which can improve solubility and cell permeability. | |
| General Observation | Rigid | Metabolic Stability | Can enhance metabolic stability. |
Signaling Pathways and Experimental Workflows
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.
Figure 1: The PROTAC-mediated protein degradation pathway.
A common target for PROTAC development is the Androgen Receptor (AR), a key driver in prostate cancer.
Figure 2: Simplified Androgen Receptor (AR) signaling pathway.
The following workflow outlines a comprehensive approach to evaluating PROTAC linker efficiency.
Figure 3: A comprehensive workflow for evaluating PROTAC linker efficiency.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add chemiluminescence substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
NanoBRET™ Ternary Complex Assay (Live-Cell)
This assay measures the formation of the ternary complex in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-fused target protein
-
Plasmid encoding HaloTag®-fused E3 ligase (e.g., VHL or CRBN)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96- or 384-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids. Seed the transfected cells into assay plates.
-
Assay Execution: 24 hours post-transfection, remove the growth medium and add Opti-MEM™ containing HaloTag® NanoBRET™ 618 Ligand. Add serial dilutions of the PROTAC compound to the wells. Incubate for 2 hours at 37°C.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate to each well. Measure luminescence and filtered fluorescence signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (luminescence). The increase in the BRET signal indicates the formation of the ternary complex.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This biophysical assay provides quantitative data on the binding affinity and kinetics of ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5)
-
Amine coupling kit
-
Purified, biotinylated E3 ligase complex (e.g., VCB)
-
Purified target protein
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgrams from both the binary and ternary binding experiments to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD). Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-E3 interaction by the KD of the ternary complex formation. A cooperativity value greater than 1 indicates positive cooperativity, suggesting that the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely employed, there is a growing body of evidence demonstrating that rigid linkers can significantly improve potency, selectivity, and drug-like properties by pre-organizing the PROTAC for optimal ternary complex formation. However, the increased structural constraints of rigid linkers can also hinder the formation of a productive complex if the geometry is not ideal.
Ultimately, there is no one-size-fits-all solution for linker design. An iterative process of designing and testing PROTACs with a variety of both flexible and rigid linkers, guided by the robust experimental workflows outlined in this guide, is essential for the development of highly effective and clinically viable protein degraders. Molecular dynamics simulations are also emerging as a valuable tool to predict the conformational behavior of different linkers and guide rational design. A systematic, data-driven approach will continue to unlock the full therapeutic potential of the PROTAC modality.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced endeavor where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a decisive role in the molecule's success. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of how PEG linker length influences PROTAC performance, supported by experimental data and detailed protocols.
The Linker is Not Just a Spacer: Impact on PROTAC Activity
The length of the PEG linker in a PROTAC is a critical determinant of its ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3][4] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.
Comparative Efficacy Data
The following tables summarize the impact of PEG linker length on the efficacy of PROTACs targeting different proteins.
Table 1: Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 9 | >1000 | ~20 | |
| 12 | ~100 | ~60 | |
| 16 | ~10 | >80 | |
| 19 | ~100 | ~60 | |
| 21 | >1000 | ~20 |
Data from a study by Cyrus et al. showcases that for ERα-targeting PROTACs, a 16-atom linker provided the optimal distance for efficient degradation in MCF7 cells.
Table 2: TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| <12 | No activity | N/A | |
| 12-29 | Submicromolar | >75 | |
| 21 | 3 | 96 | |
| 29 | 292 | 76 |
For TBK1, a broader range of longer linkers (12-29 atoms) showed activity, with a 21-atom linker demonstrating the highest potency.
Table 3: Cyclin-dependent kinase 9 (CDK9) Degradation
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Short PEG | >1000 | <20 | |
| Medium PEG | ~100 | ~50 | |
| Long PEG | <50 | >90 |
Studies on CDK9-targeting PROTACs also indicate a preference for longer PEG linkers to achieve potent degradation.
Experimental Protocols
To aid researchers in their PROTAC development, detailed protocols for key experiments are provided below.
Western Blot for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, HEK293T for TBK1) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While longer linkers may be favorable for certain targets, the ideal chain length is not a one-size-fits-all parameter. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
The Influence of PEG Chain Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. A critical component influencing an ADC's performance is the linker connecting the antibody to the cytotoxic payload. Among various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool for modulating the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a key variable that can be fine-tuned to enhance solubility, prolong circulation half-life, and ultimately improve the therapeutic index. This guide provides a comparative analysis of different PEG chain lengths in ADCs, supported by experimental data and detailed methodologies.
The incorporation of PEG linkers, a process known as PEGylation, offers several advantages in ADC development. Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic nature of PEG can mitigate this issue, improving the ADC's solubility and stability.[1][2] Furthermore, PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends its plasma half-life.[1][3] This prolonged circulation time can lead to greater accumulation of the ADC in tumor tissues.[1] By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can also contribute to a wider therapeutic window and modulate off-target toxicity.
Comparative Analysis of PEG Linker Length: Balancing Pharmacokinetics and Potency
The selection of an optimal PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer PEG chains generally improve in vivo performance, they can sometimes lead to decreased in vitro potency due to steric hindrance. The following tables summarize quantitative data from preclinical studies, offering a comparative overview of how different PEG linker lengths affect key ADC performance metrics.
Impact on Pharmacokinetics
Table 1: Influence of PEG Linker Length on ADC Clearance in Rats
| PEG Linker Length | Clearance Rate (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017. This data demonstrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of the ADC, with a threshold effect observed around PEG8, beyond which further increases in length do not significantly provide an additional advantage in this parameter.
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data from a study on a trastuzumab-DM1 conjugate. This suggests that a branched or pendant PEG configuration can be more effective at shielding the hydrophobic payload, leading to improved pharmacokinetics, especially for ADCs with a high DAR.
Impact on In Vitro Cytotoxicity
Table 3: Effect of PEG Chain Length on In Vitro Cytotoxicity (IC50)
| ADC Construct | Target Cell Line | IC50 (ng/mL) |
| Anti-CD30-PEGx-MMAE | CD30+ Lymphoma | No significant change with varying PEG lengths |
| Affibody-PEG4k-MMAE | HER2+ | 4.5-fold reduction vs. no PEG |
| Affibody-PEG10k-MMAE | HER2+ | 22-fold reduction vs. no PEG |
The impact of PEG linker length on in vitro cytotoxicity can be context-dependent. In some cases, PEG linkers have no significant effect on potency. However, in other instances, particularly with smaller targeting moieties like affibodies, longer PEG chains can lead to a reduction in cytotoxicity.
Impact on In Vivo Efficacy
Table 4: Influence of PEG Linker Length on In Vivo Tumor Growth Inhibition
| PEG Units in Linker | Tumor Weight Reduction (%) |
| 0 (Non-PEGylated) | 11 |
| 2 | 35-45 |
| 4 | 35-45 |
| 8 | 75-85 |
| 12 | 75-85 |
| 24 | 75-85 |
Data from a study in SCID mice with L540cy tumor xenografts. This study highlights a significant enhancement in in vivo anti-tumor efficacy with increasing PEG linker length, with a notable improvement seen with PEG8 and longer chains. The enhanced efficacy is attributed to increased tumor exposure and higher tumor-to-plasma exposure ratios.
Experimental Protocols
Detailed methodologies are crucial for the systematic evaluation of ADCs with varying PEG linkers. Below are representative protocols for key experiments.
ADC Conjugation and Characterization
-
Conjugation:
-
Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Dissolve the PEG-payload linker in an organic solvent (e.g., dimethyl sulfoxide, DMSO).
-
Add the dissolved linker-payload to the reduced antibody solution and incubate to allow for conjugation to the free thiol groups.
-
Quench the reaction using an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and other impurities.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture the target cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs with varying PEG linker lengths and a control antibody in the culture medium.
-
Remove the old medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plates for a defined period (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., resazurin, MTT) to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Pharmacokinetic (PK) Study in Rodents
-
Animal Model:
-
Use healthy mice or rats for the study.
-
-
Administration:
-
Administer the ADCs with different PEG linker lengths intravenously at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) after injection.
-
-
Sample Processing:
-
Isolate plasma from the blood samples by centrifugation.
-
-
Quantification:
-
Measure the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to determine parameters such as clearance, half-life, and area under the curve (AUC).
-
In Vivo Efficacy Study in Xenograft Models
-
Tumor Implantation:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a specific size.
-
-
Treatment:
-
Randomize the mice into different treatment groups (e.g., vehicle control, control antibody, ADCs with different PEG linkers).
-
Administer the treatments intravenously at a defined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
-
Endpoint:
-
Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
-
-
Data Analysis:
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
-
Visualizing the Impact of PEGylation
Diagrams can help illustrate the complex relationships and processes involved in ADC development and function.
Caption: ADC mechanism of action leading to apoptosis.
Caption: Experimental workflow for ADC evaluation.
Caption: Impact of PEG chain length on ADC properties.
References
PEG vs. Alkyl Linkers: A Head-to-Head Comparison in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their efficacy, selectivity, and pharmacokinetic properties.[1] Among the diverse array of available linkers, polyethylene glycol (PEG) and alkyl chains are two of the most frequently employed flexible linkers.[2] This guide provides an objective, data-driven comparison of PEG and alkyl linkers to inform rational drug design.
At a Glance: Key Differences
| Feature | PEG Linker | Alkyl Linker |
| Composition | Repeating ethylene glycol units | Saturated or unsaturated hydrocarbon chains |
| Solubility | Hydrophilic, enhances aqueous solubility | Hydrophobic, may decrease aqueous solubility |
| Pharmacokinetics | Can prolong half-life and reduce clearance | Can lead to rapid clearance |
| Cell Permeability | Complex; can both hinder and enhance permeability | Generally enhances cell permeability |
| Metabolic Stability | Potentially susceptible to oxidative metabolism | Generally stable |
| Immunogenicity | Low, but anti-PEG antibodies can be a concern | Generally low |
| Synthesis | Can be more complex and costly | Synthetically accessible and cost-effective |
In-Depth Analysis
Physicochemical Properties
PEG linkers are composed of repeating ethylene glycol units, which impart excellent hydrophilicity. This property is highly advantageous for improving the water solubility of hydrophobic drug molecules, a common challenge in drug development.[3][4] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing interaction with aqueous environments.[5] In contrast, alkyl linkers consist of hydrocarbon chains and are inherently hydrophobic. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the entire conjugate.
The impact of the linker on the overall physicochemical properties of a PROTAC is a critical consideration. As shown in the table below, increasing the PEG length in a BRD4-targeting PROTAC leads to a decrease in the calculated octanol-water partition coefficient (cLogP) and an increase in the topological polar surface area (TPSA), indicating increased hydrophilicity.
Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Pharmacokinetics and In Vivo Efficacy
The hydrophilic nature of PEG linkers can have a significant impact on the pharmacokinetic profile of a drug conjugate, often leading to a longer plasma half-life and reduced clearance. This is attributed to the formation of a hydration shell around the molecule, which increases its hydrodynamic radius.
One study on miniaturized affibody-drug conjugates demonstrated a dramatic increase in half-life with the insertion of PEG linkers. Compared to a conjugate with no PEG linker (half-life of 19.6 minutes), the inclusion of a 4 kDa and a 10 kDa PEG linker resulted in 2.5-fold and 11.2-fold increases in half-life, respectively.
Table 2: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.
This prolonged circulation can lead to greater accumulation of the drug in the target tissue, potentially enhancing in vivo efficacy. However, the increased half-life can also lead to higher overall exposure, which may increase the risk of off-target toxicities if the drug is not highly specific.
Cell Permeability
The relationship between linker composition and cell permeability is complex. While the hydrophobicity of alkyl linkers is generally thought to improve passive diffusion across the cell membrane, the flexibility of PEG linkers can also be advantageous. PEG linkers can adopt folded conformations that shield their polar surface area, creating a more compact and less polar structure that can more easily traverse the cell membrane.
However, excessive PEGylation can also lead to decreased cellular uptake. The optimal linker for cell permeability is therefore highly dependent on the specific molecular context and must be determined empirically.
Degradation Efficiency (for PROTACs)
The linker plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target degradation. Both the length and composition of the linker can influence the stability and geometry of this complex.
One study on TBK1-targeting PROTACs found that linkers shorter than 12 atoms showed no degradation, while those with linkers between 12 and 29 atoms, composed of combinations of alkyl and ether units, exhibited submicromolar degradation potency. Interestingly, another study found that replacing a nine-atom alkyl chain with three PEG units in a CRBN-targeting PROTAC led to only weak degradation, suggesting that the incorporation of oxygen atoms can sometimes inhibit activity.
Table 3: Influence of Linker Composition on PROTAC Degradation Efficiency
| PROTAC Target | Linker Composition | DC50 | Dmax |
| TBK1 | Alkyl/Ether < 12 atoms | No degradation | - |
| TBK1 | Alkyl/Ether 21 atoms | 3 nM | 96% |
| CRBN | Nine-atom alkyl chain | Concentration-dependent decrease | - |
| CRBN | Three PEG units | Weak degradation | - |
| H-PGDS | PEG0 | Most potent | - |
| H-PGDS | PEG5 | Less potent than PEG0 | - |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for cell permeability.
Materials:
-
96-well microtiter filter plates (e.g., hydrophobic PVDF)
-
96-well acceptor plates
-
Lipid solution (e.g., 10% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Coat the filter of each well of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with PBS.
-
Add the test compound, dissolved in PBS (often with a small percentage of DMSO), to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature for a defined period (e.g., 5-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp).
Western Blot for PROTAC-Induced Degradation
Western blotting is a standard technique to quantify the amount of a target protein in cells after treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).
-
Lyse the cells and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the level of protein degradation relative to the vehicle control.
-
Calculate the DC50 and Dmax values from the dose-response curve.
Visualizing Key Concepts
The following diagrams illustrate important concepts in the action and evaluation of molecules with different linkers.
References
Evaluating the Biocompatibility of HO-Peg22-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design of effective and safe therapeutic and diagnostic agents. This guide provides a comparative evaluation of the biocompatibility of HO-Peg22-OH, a discrete polyethylene glycol (PEG) derivative, against common alternatives such as polysarcosine (pSar) and poly(2-oxazoline) (POx). The information presented is based on existing experimental data for short-chain PEGs, which are used here as a proxy for this compound, given the limited direct data on this specific molecule.
Executive Summary
Polyethylene glycol (PEG) has long been the gold standard for modifying therapeutic molecules to improve their pharmacokinetic profiles and reduce immunogenicity. This compound, with its defined chain length of 22 ethylene glycol units, offers the advantage of a precise molecular weight, which is crucial for reproducible synthesis and consistent biological performance. Emerging alternatives like polysarcosine and poly(2-oxazoline)s are gaining traction due to concerns about the potential immunogenicity of PEG and their own favorable biocompatibility profiles. This guide will delve into the comparative biocompatibility of these polymers through in vitro and in vivo data.
Data Presentation: Comparative Biocompatibility
The following tables summarize the quantitative data on the cytotoxicity, hemolysis, and in vivo toxicity of short-chain PEGs (as a surrogate for this compound) and its alternatives.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Concentration | Cell Viability (%) | Citation |
| Short-Chain PEG | Caco-2 | MTT Assay | 30% w/v | >80% | [1] |
| Polysarcosine (pSar) | Various | Not Specified | 5 mg/mL | ~100% | [2] |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Various | Not Specified | up to 20 g/L | ~100% | [3] |
Table 2: Hemolysis Assay Data
| Material | Assay Principle | Concentration | Hemolysis (%) | Citation |
| Short-Chain PEG | Spectrophotometry | 0.1% | <2% | [4] |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Not Specified | 20 g/L | Non-hemolytic | [5] |
| Polysarcosine (pSar) | Not Specified | Not Specified | Low |
Table 3: In Vivo Acute Systemic Toxicity Data
| Material | Animal Model | Route of Administration | LD50 | Citation |
| PEG 200 | Rat | Intravenous | >5.0 ml/kg | |
| PEG 400 | Rat | Oral | 44 g/kg | |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Rat | Intravenous | No adverse effects up to 2,000 mg/kg | |
| Polysarcosine (pSar) | Not Specified | Not Specified | Low toxicity reported |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and reliability of the results.
In Vitro Cytotoxicity: MTT Assay (based on ISO 10993-5)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test material (e.g., this compound, pSar, POx) at various concentrations in cell culture medium. Remove the existing medium from the cells and add 100 µL of the material extracts to each well. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance.
Hemolysis Assay (based on ASTM F756)
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
-
Blood Collection and Preparation: Collect fresh human or rabbit blood in tubes containing an anticoagulant. Wash the red blood cells (RBCs) with phosphate-buffered saline (PBS) by centrifugation and resuspend to a 2% (v/v) solution.
-
Material Incubation: Add 100 µL of the test material solution at various concentrations to microcentrifuge tubes. Include a negative control (PBS) and a positive control (deionized water or Triton X-100).
-
RBC Addition and Incubation: Add 50 µL of the 2% RBC suspension to each tube and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 2500g for 6 minutes to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the supernatant containing the released hemoglobin.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control after correcting for the negative control.
In Vivo Acute Systemic Toxicity (based on OECD Guideline 420)
This test evaluates the potential for a substance to cause systemic toxicity after a single dose.
-
Animal Selection and Acclimatization: Use a single sex of a rodent species (typically female rats). Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Dosing: Administer the test substance as a single dose via the intended clinical route of exposure (e.g., oral gavage, intravenous injection). The test is performed in a stepwise manner using fixed dose levels (5, 50, 300, 2000 mg/kg). The starting dose is selected based on a sighting study.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) for acute toxicity. The LD50 (the dose that is lethal to 50% of the animals) can also be estimated.
Mandatory Visualizations
Signaling Pathway: Cellular Uptake of PEGylated Nanoparticles
The cellular uptake of PEGylated materials often occurs through endocytosis. The PEG chains can influence the interaction with the cell membrane and subsequent intracellular trafficking.
Caption: Cellular uptake and intracellular trafficking of PEGylated nanoparticles.
Experimental Workflow: Biocompatibility Assessment
The biocompatibility of a new material like this compound is evaluated through a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.
Caption: Workflow for assessing the biocompatibility of a novel biomaterial.
Logical Relationship: Comparison of Biocompatibility Attributes
This diagram illustrates the key biocompatibility attributes and how this compound (represented by short-chain PEG) and its alternatives generally compare.
Caption: Comparison of key biocompatibility attributes of PEG and its alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Structure-property relationship in cytotoxicity and cell uptake of poly(2-oxazoline) amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Hinge: A Comparative Review of PROTAC Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to achieve this targeted elimination. A PROTAC's architecture is deceptively simple: two ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—joined by a chemical linker. While the choice of ligands dictates target specificity, it is the often-underestimated linker that profoundly governs a PROTAC's overall efficacy, selectivity, and pharmacokinetic profile. This guide offers an objective comparison of different PROTAC linker archetypes, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Multifaceted Role of the PROTAC Linker
The linker is far more than a passive tether; it is an active participant in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), the cornerstone of PROTAC-mediated degradation. An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent destruction by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, all of which compromise degradation efficiency. The length, chemical composition, and rigidity of the linker are all critical parameters that must be empirically optimized for each specific POI and E3 ligase pairing.
A Comparative Analysis of PROTAC Linker Types
PROTAC linkers can be broadly classified into three main categories: flexible, rigid, and functionalized. Each class possesses distinct characteristics that influence the overall performance of the PROTAC molecule.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most prevalently used linkers in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be modulated.
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, their inherent hydrophobicity can negatively impact the solubility of the resulting PROTAC.
-
Polyethylene Glycol (PEG) Linkers: Comprising repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule. Statistical analysis of published PROTACs reveals that approximately 54% utilize PEG linkers.
The flexibility of these linkers allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. However, this same flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
Rigid Linkers
To overcome the potential drawbacks of excessive flexibility, researchers have increasingly turned to rigid linkers. These linkers often incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, which may lead to more potent degradation. Rigid linkers can also contribute to enhanced metabolic stability.
Functionalized Linkers: Clickable and Photoswitchable Moieties
More advanced linker designs incorporate "smart" or functional elements that offer greater control and versatility.
-
Clickable Linkers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has become a popular method for PROTAC synthesis. This "click chemistry" approach enables the efficient and modular assembly of PROTACs, which is highly advantageous for creating libraries of degraders with varying linker lengths and compositions. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
-
Photoswitchable Linkers: These linkers incorporate photolabile groups that can be cleaved or isomerized upon exposure to specific wavelengths of light. This allows for spatiotemporal control over PROTAC activity, a valuable tool for research and potentially for therapeutic applications to minimize off-target effects.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance
Safety Operating Guide
Proper Disposal of HO-Peg22-OH: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and operational excellence. This document provides detailed procedures for the proper disposal of HO-Peg22-OH, a polyethylene glycol (PEG) derivative. By adhering to these guidelines, researchers, scientists, and drug development professionals can maintain a safe laboratory environment and minimize their environmental impact, fostering a culture of safety and sustainability.
Safety and Handling Overview
This compound is generally not classified as a hazardous substance.[1][2] However, it is imperative to handle all laboratory chemicals with appropriate care. The primary considerations for the safe handling and disposal of this compound are summarized in the table below.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves. | [1] |
| Primary Hazards | Not considered hazardous. Avoid contact with strong oxidizing agents. | [1] |
| First Aid - Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [1] |
| First Aid - Skin Contact | Wash off with soap and plenty of water. | |
| First Aid - Eye Contact | Flush eyes with water as a precaution. | |
| First Aid - Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | |
| Spill Cleanup | Absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a chemical waste container. Do not flush to sewer. |
Experimental Protocol: Waste Characterization and Disposal
The appropriate disposal route for this compound is contingent on its purity and whether it has been mixed with other substances. This protocol outlines the steps to determine the correct disposal method.
Objective: To safely and correctly dispose of this compound waste in accordance with institutional and local regulations.
Materials:
-
Waste this compound
-
Appropriate Personal Protective Equipment (PPE) (safety goggles, gloves)
-
Designated chemical waste container
-
Labels for waste containers
-
Access to the substance's Safety Data Sheet (SDS) and institutional Environmental Health and Safety (EHS) guidelines.
Procedure:
-
Consult Safety Data Sheet (SDS) and Institutional Guidelines: Before initiating any disposal procedure, thoroughly review the SDS for this compound and your institution's specific chemical waste management policies.
-
Evaluate for Contamination:
-
Determine if the this compound waste is pure or has been mixed with any other chemicals or solvents.
-
If the waste is contaminated, identify all potential contaminants.
-
-
Waste Classification:
-
Uncontaminated this compound: If the this compound is not mixed with any hazardous materials, it can typically be managed as non-hazardous waste.
-
Contaminated this compound: If the this compound is mixed with any substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be treated as hazardous waste.
-
-
Disposal of Non-Hazardous this compound Waste:
-
Liquid Form: For small quantities of uncontaminated, water-soluble this compound, some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water. Always confirm this is acceptable with your institution's EHS department before proceeding.
-
Solid Form: Uncontaminated solid this compound can often be disposed of in the regular laboratory trash, provided it is securely contained. Confirm this with your EHS department.
-
-
Disposal of Hazardous this compound Waste:
-
Collect the hazardous waste mixture in a designated, properly labeled chemical waste container.
-
The label should clearly state "Hazardous Waste" and list all constituents of the mixture.
-
Store the sealed container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's licensed chemical waste contractor.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from a container that held hazardous this compound mixtures must be collected and disposed of as hazardous waste.
-
After proper rinsing, deface the label and dispose of the container according to your institution's guidelines for solid waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling HO-Peg22-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling HO-Peg22-OH, a polyethylene glycol (PEG) derivative. By adhering to these guidelines, you can minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. Although polyethylene glycols are generally considered to have low toxicity, adherence to standard laboratory safety practices is crucial. The required PPE is summarized in the table below.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemically resistant gloves | Nitrile gloves are commonly used for handling PEG compounds. Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation | If handling large quantities or if the material is aerosolized, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name (this compound) and any hazard information.
2. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep it away from incompatible materials such as strong oxidizing agents.[3]
-
The recommended storage temperature is typically -18°C for long-term stability.[4]
3. Handling and Use:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[3]
-
Use clean spatulas and weighing boats for transferring the solid form of the compound.
-
If the compound is in liquid form, use appropriate pipettes or other liquid handling instruments.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Unused or Waste this compound: Polyethylene glycol is not typically classified as hazardous waste. However, it is important to comply with local and institutional regulations for chemical waste disposal. Do not pour it down the drain. Collect waste this compound in a designated, labeled waste container.
-
Contaminated Materials: Dispose of contaminated items such as gloves, weighing boats, and paper towels in a designated chemical waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsed container can often be disposed of as regular laboratory waste, depending on local regulations.
-
Licensed Waste Disposal: For larger quantities or when required by regulations, arrange for collection by a licensed chemical waste disposal contractor.
Experimental Workflow and Safety
The following diagram illustrates the key steps and safety precautions for the handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
